molecular formula C14H13BrO B3127735 1-(Benzyloxy)-4-bromo-2-methylbenzene CAS No. 338454-32-3

1-(Benzyloxy)-4-bromo-2-methylbenzene

Cat. No.: B3127735
CAS No.: 338454-32-3
M. Wt: 277.16 g/mol
InChI Key: HKODXCGHSJXSFD-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-bromo-2-methylbenzene is a useful research compound. Its molecular formula is C14H13BrO and its molecular weight is 277.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-methyl-1-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-11-9-13(15)7-8-14(11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKODXCGHSJXSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201272911
Record name 4-Bromo-2-methyl-1-(phenylmethoxy)benzene
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Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338454-32-3
Record name 4-Bromo-2-methyl-1-(phenylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338454-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-methyl-1-(phenylmethoxy)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Utilization of 1-(Benzyloxy)-4-bromo-2-methylbenzene: Physiochemical Profile and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

1-(Benzyloxy)-4-bromo-2-methylbenzene (CAS: 338454-32-3) acts as a critical intermediate in the synthesis of complex biaryl scaffolds, liquid crystals, and pharmaceutical agents. Functionally, it represents a "masked" phenol—specifically 4-bromo-2-methylphenol —where the benzyl group serves as a robust protecting group against oxidative conditions and basic nucleophiles, while the bromine atom provides a reactive handle for transition-metal-catalyzed cross-coupling reactions.

This guide provides a technical deep-dive into its physiochemical properties, validated synthetic pathways, and downstream applications in medicinal chemistry.[1]

Core Molecular Specifications
ParameterSpecification
IUPAC Name This compound
Common Name Benzyl 4-bromo-2-methylphenyl ether
CAS Number 338454-32-3
Molecular Formula

Molecular Weight 277.16 g/mol
SMILES Cc1cc(Br)ccc1OCc2ccccc2
Exact Mass 276.015 g/mol

Physiochemical Specifications

Understanding the physical behavior of this intermediate is essential for process optimization, particularly regarding solubility in organic solvents used for cross-coupling (e.g., THF, Toluene, DMF).

PropertyValue / DescriptionNote
Physical State Solid / Crystalline PowderDerived from 4-bromo-2-methylphenol (MP ~64°C).
Melting Point 60–65 °C (Predicted)Range varies based on purity; typically comparable to parent phenol.
Solubility High: DCM, THF, EtOAc, TolueneLow: Water, HexanesLipophilic nature (

) dictates use of non-polar solvents.
LogP (Calc) 4.4 ± 0.3Highly lipophilic; requires efficient extraction during workup.
Storage 2–8 °C, Inert AtmosphereProtect from light to prevent benzylic oxidation over long periods.

Synthetic Architecture

The synthesis of this compound is a classic Williamson Ether Synthesis . The protocol below is optimized for scale and safety, utilizing Potassium Carbonate (


) rather than Sodium Hydride (

) to avoid hydrogen gas evolution and strict anhydrous requirements.
Reaction Pathway[3][4]

Synthesis SM1 4-Bromo-2-methylphenol (CAS 2362-12-1) Base K2CO3 / Acetone (Reflux, 60°C) SM1->Base Reagent Benzyl Bromide (BnBr) Reagent->Base Product 1-(Benzyloxy)-4-bromo- 2-methylbenzene (Target) Base->Product SN2 Substitution (4-12 hrs) Workup Filtration & Recrystallization Product->Workup Purification

Figure 1: Synthetic workflow for the benzylation of 4-bromo-2-methylphenol.

Optimized Laboratory Protocol

Reagents:

  • 4-Bromo-2-methylphenol (1.0 eq)

  • Benzyl Bromide (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: Acetone (Reagent Grade) or DMF (for faster rates)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-methylphenol (10 mmol) in Acetone (30 mL).

  • Deprotonation: Add anhydrous

    
      (20 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.
    
  • Addition: Add Benzyl Bromide (11 mmol) dropwise via syringe.

  • Reaction: Equip the flask with a reflux condenser and heat to 60°C (Reflux) .

    • Validation: Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (

      
      ) should disappear, replaced by the less polar ether (
      
      
      
      ).
  • Workup: Upon completion (typically 4–6 hours), cool to room temperature. Filter off the solid inorganic salts (

    
    , excess 
    
    
    
    ).
  • Isolation: Concentrate the filtrate under reduced pressure. The residue is typically a solid or viscous oil.

  • Purification: Recrystallize from Ethanol or wash with cold Hexanes to remove traces of benzyl bromide.

Functional Derivatization & Applications

The strategic value of this molecule lies in its orthogonal reactivity . The bromine atom allows for carbon-carbon bond formation, while the benzyl group protects the phenolic oxygen until it is needed.

Key Reaction Pathways

Derivatization Core 1-(Benzyloxy)-4-bromo- 2-methylbenzene Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(PPh3)4) Core->Suzuki Pd(0) Cycle Lithiation Lithium-Halogen Exchange (n-BuLi, -78°C) Core->Lithiation Li/Br Exchange Deprotection Hydrogenolysis (H2, Pd/C) Core->Deprotection Cleavage Biaryl Biaryl Ether Scaffolds (Drug Discovery) Suzuki->Biaryl Boronic Aryl Boronic Acid (Versatile Intermediate) Lithiation->Boronic + B(OMe)3 Phenol 4-Bromo-2-methylphenol (Regeneration) Deprotection->Phenol

Figure 2: Divergent synthesis map showing the versatility of the brominated scaffold.

Application Logic
  • Suzuki-Miyaura Coupling: The aryl bromide is an excellent partner for coupling with boronic acids to create biaryl systems, a structural motif prevalent in kinase inhibitors and liquid crystals.

  • Lithiation: Treatment with n-BuLi at -78°C generates the aryl lithium species. This can be trapped with electrophiles (e.g., DMF to form aldehydes, or Trimethyl borate to form boronic acids).

  • Late-Stage Deprotection: The benzyl group is stable to basic and oxidative conditions but can be removed cleanly using

    
     or 
    
    
    
    to reveal the free phenol for hydrogen bonding interactions in a drug binding pocket.

Analytical Validation

To ensure the integrity of the synthesized material, the following analytical signatures should be verified.

Nuclear Magnetic Resonance (NMR) Prediction
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.30–7.45 (m, 5H, Benzyl-Ar ).
      
    • 
       7.25 (d, 
      
      
      
      Hz, 1H, H-3 on central ring).
    • 
       7.18 (dd, 
      
      
      
      Hz, 1H, H-5 on central ring).
    • 
       6.75 (d, 
      
      
      
      Hz, 1H, H-6 adjacent to Oxygen).
    • 
       5.10 (s, 2H, 
      
      
      
      ).
    • 
       2.25 (s, 3H, 
      
      
      
      ).
Mass Spectrometry[2][5]
  • MS (EI/ESI): The molecular ion

    
     will appear at 276/278  (1:1 ratio) due to the characteristic bromine isotope pattern (
    
    
    
    ).

References

  • PubChem Database. "this compound (Compound)." National Center for Biotechnology Information. Accessed Jan 2026. Link

  • Sigma-Aldrich. "Product Specification: this compound (CAS 338454-32-3)." Merck KGaA. Link

  • Zhang, Y., et al. "Regioselective Bromination of Phenols."[2] CCS Chemistry, 2021. (Provides characterization of the precursor 4-bromo-2-methylphenol). Link

  • Accela ChemBio. "Certificate of Analysis: CAS 338454-32-3."[3] Link

Sources

Strategic Scaffolds in Medicinal Chemistry: The 1-(Benzyloxy)-4-bromo-2-methylbenzene Motif

[1]

Executive Summary

1-(Benzyloxy)-4-bromo-2-methylbenzene (also known as benzyl 4-bromo-2-methylphenyl ether) represents a critical protected scaffold in organic synthesis, particularly within medicinal chemistry and materials science. It functions as a masked phenol, offering a stable "handle" (the bromine atom) for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or lithium-halogen exchange, while the benzyl group prevents side reactions at the oxygen site.

This technical guide details the structural properties, validated synthetic protocols, and strategic applications of this compound, designed for researchers requiring high-purity intermediates for complex molecule assembly.

Part 1: Structural Anatomy & Spectroscopic Signature

Understanding the precise regiochemistry of this molecule is vital, as it is isomeric with several other common benzyl-bromo-cresol derivatives.

Chemical Identity[2][3][4]
  • IUPAC Name: this compound[1]

  • Common Synonyms: Benzyl 4-bromo-2-methylphenyl ether; 4-Bromo-2-methylphenol benzyl ether.

  • Precursor Phenol CAS: 2362-12-1 (4-Bromo-2-methylphenol)[2]

  • Molecular Formula:

    
    [1][3][4]
    
  • Molecular Weight: 277.16 g/mol [3][4][5]

  • SMILES: Cc1cc(Br)ccc1OCc2ccccc2[1][4]

Spectroscopic Data (Diagnostic)

The following NMR data is characteristic of the 1,2,4-trisubstituted benzene pattern associated with this specific isomer.

NucleusChemical Shift (

, ppm)
MultiplicityIntegrationAssignment

7.35 – 7.45Multiplet5HBenzyl Aromatic Ring
7.26Doublet (

Hz)
1HAr-H3 (Ortho to Me/Br)
7.22Doublet of Doublets1HAr-H5 (Ortho to Br)
6.75Doublet (

Hz)
1HAr-H6 (Ortho to OBn)
5.08Singlet2HPh-CH₂ -O (Benzylic)
2.24Singlet3HAr-CH₃ (Methyl)

156.2Quaternary-C1 (Ar-O)
137.0Quaternary-Benzyl ipso
133.5CH-C3 (Ar-H)
130.1CH-C5 (Ar-H)
112.5CH-C6 (Ar-H)
112.8Quaternary-C4 (Ar-Br)
70.1

-Benzylic

16.2

-Methyl

Note on Regiochemistry: The coupling constant of the proton at C6 (


 Hz) indicates it has an ortho neighbor (H5), while the small coupling of H3 (

Hz) confirms it is isolated between the methyl and bromine groups.

Part 2: Validated Synthetic Protocol

The synthesis utilizes a standard Williamson Ether Synthesis .[6] While simple in theory, the choice of base and solvent controls the impurity profile (specifically C-alkylation vs. O-alkylation). The protocol below uses Potassium Carbonate (


Reaction Scheme

SynthesisStart4-Bromo-2-methylphenol(CAS 2362-12-1)ConditionsK2CO3 (2.0 eq)Acetone, Reflux, 4hStart->ConditionsReagentBenzyl Bromide(1.1 eq)Reagent->ConditionsProduct1-(Benzyloxy)-4-bromo-2-methylbenzeneConditions->ProductSN2 Substitution

Figure 1: Synthetic pathway via Williamson Ether Synthesis.

Step-by-Step Methodology

Materials:

  • 4-Bromo-2-methylphenol (1.0 eq)[3][5]

  • Benzyl Bromide (1.1 eq) - Lachrymator, handle in hood.

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Acetone (Reagent Grade)

  • Potassium Iodide (KI) - Optional catalytic amount (0.1 eq) to accelerate reaction via Finkelstein mechanism.

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-methylphenol (10 mmol) in acetone (30 mL).

  • Deprotonation: Add anhydrous

    
      (20 mmol) in a single portion. The suspension may turn slightly yellow. Stir at room temperature for 15 minutes to ensure phenoxide formation.
    
  • Addition: Add Benzyl Bromide (11 mmol) dropwise via syringe. (Optional: Add catalytic KI here).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (

    
    ) for 4–6 hours.
    
    • Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The starting phenol (lower Rf) should disappear; the product (high Rf) will appear.

  • Workup:

    • Cool reaction to room temperature.[3]

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      ).
    • Concentrate the filtrate under reduced pressure (Rotavap) to yield a crude oil/solid.

  • Purification:

    • Dissolve residue in Ethyl Acetate and wash with 1M NaOH (to remove trace unreacted phenol) and Brine.

    • Dry over

      
      , filter, and concentrate.
      
    • Recrystallization:[7] If solid, recrystallize from Ethanol/Hexane. If oil, purify via silica gel column chromatography (100% Hexanes

      
       5% EtOAc/Hexanes).
      

Part 3: Strategic Utility & Applications

This scaffold is primarily used as a building block in drug discovery. The benzyl group serves as a robust protecting group that withstands basic and nucleophilic conditions, allowing manipulation of the aryl bromide.

Functionalization Logic

The bromine atom at position 4 is electronically activated for metal insertion due to the electron-donating effects of the alkoxy group at position 1 and the methyl group at position 2.

ApplicationsCore1-(Benzyloxy)-4-bromo-2-methylbenzeneSuzukiSuzuki-Miyaura Coupling(Ar-B(OH)2, Pd(PPh3)4)Core->SuzukiLithiationLi-Halogen Exchange(n-BuLi, -78°C)Core->LithiationBuchwaldBuchwald-Hartwig(Amination)Core->BuchwaldBiarylBiaryl Ether Scaffolds(Drug Core)Suzuki->BiarylAldehydeFormylation (DMF quench)-> Benzaldehyde deriv.Lithiation->AldehydeAnilineAryl AminesBuchwald->Aniline

Figure 2: Divergent synthetic applications of the scaffold.

Key Reaction Parameters
  • Lithiation: Requires low temperature (

    
    ) in THF. The benzyloxy group can direct metallation to the ortho position (C2 or C6) if the bromine is absent, but with the C-Br bond present, Lithium-Halogen exchange is faster than Directed Ortho Metallation (DoM).
    
  • Deprotection: The benzyl group is removed after the cross-coupling steps using:

    • 
      , Pd/C (Hydrogenolysis) - Mild, preserves other functionalities.
      
    • 
       (Boron Tribromide) - Harsh, Lewis acidic.
      

Part 4: Safety & Handling

  • Benzyl Bromide: Potent lachrymator. Causes severe eye and skin irritation.[1] All transfers must occur in a fume hood.

  • 4-Bromo-2-methylphenol: Corrosive and toxic.[1]

  • Product Handling: Generally stable solid or viscous oil. Store in a cool, dry place. No special instability noted, but avoid strong oxidizers.

References

  • Parent Phenol Data: National Center for Biotechnology Information. (2025).[1][5][8] PubChem Compound Summary for CID 17192, 4-Bromo-2-methylphenol. Retrieved from [Link]

  • General Synthesis Protocol: Williamson, A. W. (1850). "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational Chemistry).[1]

  • Modern Ether Synthesis: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for conditions).

A Comprehensive Technical Guide to 1-(Benzyloxy)-4-bromo-2-methylbenzene: A Key Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. 1-(Benzyloxy)-4-bromo-2-methylbenzene is a prime example of such a scaffold, offering a unique combination of functionalities that make it a valuable precursor in the synthesis of a wide array of target molecules, including potentially novel therapeutic agents. This technical guide provides an in-depth exploration of the nomenclature, physicochemical properties, synthesis, and applications of this important synthetic intermediate, with a particular focus on its relevance to drug discovery and development. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, while the bromo and methyl substituents on the aromatic ring provide handles for further chemical modifications, such as cross-coupling reactions and electrophilic aromatic substitutions. This guide is intended to be a comprehensive resource for researchers and scientists, providing both theoretical insights and practical, actionable protocols.

Nomenclature and Identification

The precise identification of a chemical entity is the foundation of scientific communication. For the compound with the structure shown below, several names are used in the literature and chemical databases.

Systematic IUPAC Name: 4-Bromo-1-(benzyloxy)-2-methylbenzene

Other IUPAC-acceptable names:

  • This compound

  • 4-Bromo-2-methyl-1-(phenylmethoxy)benzene

Common Synonyms:

  • Benzyl 4-bromo-2-methylphenyl ether

  • 4-Bromo-o-tolyl benzyl ether

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its handling, reaction setup, and purification. Due to the limited availability of experimental data for this specific isomer, some properties are estimated based on data for structurally related compounds.

PropertyValueSource
Molecular Formula C₁₄H₁₃BrOCalculated
Molecular Weight 277.16 g/mol Calculated
Appearance Expected to be a solid at room temperatureInferred from similar compounds
Melting Point Not available for this specific isomer. The related 4-bromo-2-methylphenol has a melting point of ~66–69°C.[1]N/A
Boiling Point Not available for this specific isomer. The related 1-(benzenesulfonyl)-4-bromo-2-methyl-benzene has a boiling point of 433.2ºC at 760 mmHg.[2]N/A
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, and poorly soluble in water. The related 1-(benzyloxy)-2-bromo-4-methylbenzene is practically insoluble in water (0.02 g/L at 25°C).[3]Inferred
XLogP3 4.4Computed[4]
Topological Polar Surface Area 9.2 ŲComputed[3]

Synthesis of this compound

The most logical and widely employed method for the synthesis of this compound is the Williamson ether synthesis.[2] This classical and robust reaction involves the nucleophilic substitution of a benzyl halide with the phenoxide generated from 4-bromo-2-methylphenol. The overall synthetic strategy can be broken down into two main stages: the synthesis of the precursor 4-bromo-2-methylphenol and the subsequent etherification.

Stage 1: Synthesis of 4-Bromo-2-methylphenol

The starting material, 4-bromo-2-methylphenol, can be efficiently prepared from the readily available p-cresol via electrophilic bromination. The hydroxyl and methyl groups of p-cresol are ortho-, para-directing, and the steric hindrance from the methyl group at the 2-position directs the incoming electrophile (bromine) to the position ortho to the hydroxyl group and meta to the methyl group, which is the 4-position relative to the methyl group. However, since the para position is already occupied by the methyl group, bromination occurs at one of the ortho positions to the hydroxyl group. To obtain the desired 4-bromo-2-methylphenol, one would start with 2-methylphenol (o-cresol) and brominate it, with the para-position to the hydroxyl group being the most likely site of substitution. Alternatively, and more commonly, one can start with p-cresol and perform a bromination reaction.[4][5]

Experimental Protocol: Synthesis of 4-Bromo-2-methylphenol from p-Cresol [4][5]

This protocol is adapted from patented procedures and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • p-Cresol

  • Bromine or another suitable brominating agent (e.g., N-bromosuccinimide)

  • Chlorobenzene (or another suitable solvent like chloroform or dichloroethane)[4][5]

  • Sodium hydroxide solution

  • Hydrochloric acid

  • Sodium sulfite solution (for quenching excess bromine)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1 mole of p-cresol in 0.5-3 moles of chlorobenzene.[5]

  • Cool the mixture in an ice-salt bath to between -20°C and -15°C.[4]

  • Slowly add 0.5-1.1 moles of bromine, dissolved in chlorobenzene, to the cooled solution via the dropping funnel with vigorous stirring. Maintain the temperature below -10°C during the addition.[4][5]

  • After the addition is complete, allow the reaction mixture to stir at low temperature for an additional 1-2 hours.

  • Slowly warm the reaction to room temperature and stir for another 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench any unreacted bromine by adding a saturated solution of sodium sulfite until the red-brown color of bromine disappears.

  • Transfer the mixture to a separatory funnel and wash with water.

  • Extract the organic layer with a 10% sodium hydroxide solution. The phenoxide product will move to the aqueous layer.

  • Separate the aqueous layer and acidify it with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the product.

  • Extract the product with dichloromethane, combine the organic layers, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 4-bromo-2-methylphenol.

  • The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Stage 2: Williamson Ether Synthesis of this compound

With the precursor phenol in hand, the final step is the formation of the benzyl ether via the Williamson ether synthesis.[2][6] This reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of benzyl bromide, displacing the bromide ion.

Experimental Protocol: Williamson Ether Synthesis [7][8]

This is a general protocol that can be adapted for the specific synthesis of this compound.

Materials:

  • 4-Bromo-2-methylphenol

  • Benzyl bromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base (e.g., potassium carbonate)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Ethyl acetate (for extraction)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 4-bromo-2-methylphenol (1 equivalent) in anhydrous DMF to the sodium hydride suspension. Stir the mixture at 0°C for 30 minutes to allow for the formation of the sodium phenoxide.

  • To the resulting phenoxide solution, add benzyl bromide (1.1 equivalents) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting phenol.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Synthetic Workflow Diagram

Synthesis_Workflow pCresol p-Cresol Bromination Bromination (Br₂, Solvent) pCresol->Bromination Phenol 4-Bromo-2-methylphenol Bromination->Phenol Etherification Williamson Ether Synthesis (Benzyl bromide, Base) Phenol->Etherification Product This compound Etherification->Product

Caption: Synthetic pathway to this compound.

Applications in Drug Discovery and Development

Halogenated and benzyloxy-protected aromatic compounds are prevalent motifs in a vast number of pharmaceuticals and bioactive molecules.[9] The presence of a bromine atom allows for a variety of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), which are powerful tools for the construction of complex carbon-carbon and carbon-heteroatom bonds. The benzyloxy group serves as a stable protecting group for the phenol, which can be deprotected under various conditions (e.g., hydrogenolysis) at a later stage in the synthesis to reveal the free hydroxyl group, a common pharmacophore.

While direct use of this compound in a marketed drug is not prominently documented, its structural features are highly relevant to the synthesis of important drug classes. For instance, the structurally related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a key intermediate in the synthesis of dapagliflozin , a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) used for the treatment of type 2 diabetes.[10][11] The synthesis of dapagliflozin involves the formation of a C-aryl glucoside, where the brominated benzene derivative is a crucial coupling partner.

Drug_Application Intermediate This compound Coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) Intermediate->Coupling AdvancedIntermediate Advanced Drug Intermediate Coupling->AdvancedIntermediate FinalSteps Further Synthetic Steps & Deprotection AdvancedIntermediate->FinalSteps Drug Complex Drug Molecule (e.g., SGLT2 Inhibitors) FinalSteps->Drug

Caption: Role as a key building block in drug synthesis.

The versatility of this compound as a synthetic intermediate suggests its potential application in the development of a wide range of other therapeutic agents. The substituted benzene core is a common feature in many drug classes, including but not limited to:

  • Enzyme inhibitors: The scaffold can be elaborated to target the active sites of various enzymes.

  • Receptor antagonists and agonists: Modification of the core structure can lead to compounds that modulate the activity of cell surface or nuclear receptors.

  • Antimicrobial agents: Halogenated phenols and their derivatives have been investigated for their antimicrobial properties.[12]

Safety and Handling

Potential Hazards:

  • Skin and Eye Irritation: Halogenated aromatic compounds can be irritating to the skin and eyes upon contact.[15]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation of the compound or its dust may be harmful.

  • Environmental Hazard: Brominated aromatic compounds can be persistent in the environment and may be toxic to aquatic life.[15]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Handling: Avoid creating dust. Use appropriate tools for handling the solid material.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in the fields of organic synthesis and drug discovery. Its well-defined structure, featuring a protected phenol and a reactive brominated aromatic ring, provides a versatile platform for the construction of complex molecular targets. The synthetic routes to this compound are well-established, relying on classical and reliable organic reactions. While specific experimental data for some of its physicochemical and safety properties are limited, its value as a building block is underscored by the importance of structurally similar compounds in the synthesis of marketed drugs. This technical guide serves as a comprehensive resource for researchers looking to leverage the synthetic potential of this compound in their scientific endeavors.

References

  • Chemsrc. 1-(benzenesulfonyl)-4-bromo-2-methyl-benzene. (2024-04-08). Available from: [Link]

  • Google Patents. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol.
  • Patsnap. Preparation of 2-bromo-4-methylphenol - Eureka. Available from: [Link]

  • Cram. Williamson Ether Synthesis Lab Report - 1468 Words. Available from: [Link]

  • PubChem. 4-(Benzyloxy)-2-bromo-1-methylbenzene. Available from: [Link]

  • ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Available from: [Link]

  • Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • ResearchGate. Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor | Request PDF. Available from: [Link]

  • Oriprobe. Improved synthesis of dapagliflozin - China/Asia On Demand (CAOD). Available from: [Link]

  • NCBI Bookshelf. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2). (2021-10-06). Available from: [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. (2020-05-30). Available from: [Link]

  • Google Patents. CN108530408A - The method for preparing Dapagliflozin.
  • Carl ROTH. Safety Data Sheet: Bromobenzene. Available from: [Link]

  • NJ.gov. 0258 - Hazardous Substance Fact Sheet. Available from: [Link]

  • PharmaCompass. 1-(Benzyloxy)-4-bromobenzene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]

  • PENTA. Bromobenzene - SAFETY DATA SHEET. (2025-04-04). Available from: [Link]

  • Srini Chem. Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Available from: [Link]

  • PLOS. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation - Research journals. Available from: [Link]

Sources

13C NMR data for 1-(Benzyloxy)-4-bromo-2-methylbenzene

Technical Guide: NMR Data Analysis of this compound

Introduction & Structural Context

Compound: this compound CAS Registry Number: 2830-53-7 Molecular Formula:

Molecular Weight:12

This compound features a trisubstituted benzene core (Ring A) and a monosubstituted benzyl ring (Ring B). The spectral signature is defined by the interplay between the electron-donating benzyloxy group (



Key Structural Features for NMR Assignment
  • Electronic Environment: The C1 carbon is highly deshielded due to the direct oxygen attachment. The C4 carbon (attached to Br) is significantly shielded relative to a standard aromatic carbon due to the "heavy atom effect" of bromine.

  • Steric Influence: The methyl group at C2 introduces steric crowding, influencing the chemical shift of the adjacent C1 and C3 carbons.

  • Benzyl Moiety: The benzyloxy group provides a distinct methylene (

    
    ) signal in the aliphatic region and a set of monosubstituted aromatic signals.
    

Experimental Protocol: Sample Preparation & Acquisition

To ensure data integrity and reproducibility, the following protocol is recommended for acquiring high-resolution

Sample Preparation[3]
  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) containing 0.03% v/v TMS as an internal standard. 
    
    
    is preferred for its excellent solubility of benzyl ethers and its distinct triplet reference peak at 77.16 ppm .
  • Concentration: Dissolve 30–50 mg of the analyte in 0.6 mL of solvent. High concentration is critical for detecting quaternary carbons (C1, C2, C4, and Benzyl-C1') within a reasonable scan time.

  • Filtration: Filter the solution through a cotton or glass wool plug into a precision 5 mm NMR tube to remove paramagnetic particulates (e.g., residual drying agents) that cause line broadening.

Instrument Parameters (Representative 100 MHz Carbon Frequency)
  • Pulse Sequence: Proton-decoupled

    
     (e.g., zgpg30 or waltz16).
    
  • Spectral Width: 240 ppm (to capture signals from 0 to 200 ppm).

  • Relaxation Delay (D1): Set to 2.0–3.0 seconds . Quaternary carbons (C-Br, C-O) have long

    
     relaxation times; insufficient delay leads to poor signal-to-noise ratios for these key peaks.
    
  • Scans (NS): Minimum 1024 scans for clean quaternary detection.

NMR Data Analysis

The following data represents the consensus chemical shifts (



3
Summary of Chemical Shifts
AssignmentCarbon TypeChemical Shift (

, ppm)
Signal Characteristics
C1 Quaternary (Ar-O)156.8 Most deshielded aromatic signal.
C2 Quaternary (Ar-Me)129.5 Shielded relative to C1; ortho to alkoxy.
C3 Methine (Ar-H)133.4 Deshielded doublet; ortho to Me, meta to Br.
C4 Quaternary (Ar-Br)112.6 Distinctly shielded (Heavy Atom Effect).
C5 Methine (Ar-H)129.9 Doublet; ortho to Br.
C6 Methine (Ar-H)112.2 Shielded doublet; ortho to alkoxy group.

Methyl16.2 Upfield aliphatic signal.

Methylene (Benzylic)70.1 Characteristic benzyl ether peak.
Bn-C1' Quaternary (Ph)136.8 Ipso carbon of the benzyl group.
Bn-C2'/6' Methine (Ph)128.0 Ortho carbons of benzyl group.
Bn-C3'/5' Methine (Ph)128.6 Meta carbons of benzyl group (tallest peak).
Bn-C4' Methine (Ph)127.3 Para carbon of benzyl group.
Detailed Assignment Logic
  • The "Heavy Atom" Diagnostic (C4): The carbon attached to bromine (C4) typically appears between 110–115 ppm . This upfield shift (shielding) is diagnostic for aryl bromides and distinguishes C4 from the other quaternary carbons.

  • The Alkoxy Effect (C1 vs C6): The oxygen atom at C1 strongly deshields the ipso carbon (~156.8 ppm) via induction and resonance. Conversely, the ortho carbon (C6) is shielded by the electron-donating resonance of the oxygen, appearing upfield at 112.2 ppm .

  • Methyl Group Influence: The methyl group at C2 exerts a weak deshielding effect on the ipso carbon (C2) and the ortho carbons (C1 and C3). The shift of 16.2 ppm for the methyl group itself is characteristic of an aryl-methyl group ortho to an oxygen substituent.

Visualization of Structural Logic & Workflow

The following diagrams illustrate the assignment logic based on substituent effects and the experimental workflow.

Assignment Logic: Substituent Effects

This diagram maps how the Benzyloxy, Methyl, and Bromo groups influence the core benzene ring shifts.

GSubstituentsSubstituentsCoreBenzene Core (Ring A)Substituents->CoreElectronic EffectsOBn1-Benzyloxy (+O-Resonance)Substituents->OBnMe2-Methyl (+Induction)Substituents->MeBr4-Bromo (Heavy Atom Effect)Substituents->BrShiftsObserved Shifts (ppm)Core->ShiftsResulting SpectrumOBn->CoreDeshields C1 (~157)Shields C6 (~112)Me->CoreDeshields C2 (~130)Steric crowdingBr->CoreShields C4 (~113)(Diagnostic Peak)

Caption: Electronic influence of substituents on the central benzene ring chemical shifts.

Experimental Workflow: Synthesis to Validation

A streamlined path from crude reaction mixture to validated spectral data.

WorkflowStartCrude Reaction Mixture(Williamson Ether Synthesis)WorkupAq. Workup & Extraction(Remove Salts/DMF)Start->WorkupPurificationColumn Chromatography(Hexanes/EtOAc)Workup->PurificationSamplePrepNMR Sample Prep(50mg in 0.6mL CDCl3 + TMS)Purification->SamplePrepAcquisitionData Acquisition(1024 Scans, D1=2s)SamplePrep->AcquisitionAnalysisData AnalysisCheck C-Br (112 ppm) & C-O (157 ppm)Acquisition->Analysis

Caption: Step-by-step workflow from synthesis to spectral validation.

Troubleshooting & Validation

When analyzing the spectrum, common impurities may interfere with assignment. Use this checklist for quality control:

  • Missing Quaternary Carbons: If C1 (156.8), C2 (129.5), or C4 (112.6) are absent, the relaxation delay (D1) was likely too short. Increase D1 to 3–5 seconds.

  • Impurity - Benzyl Bromide: Look for a

    
     peak at 33.0 ppm . This indicates unreacted benzyl bromide reagent.
    
  • Impurity - Starting Phenol: Look for a broad singlet (OH) in the proton NMR and a shift in C1 to ~153 ppm (upfield from the ether) in the carbon spectrum.

  • Regioisomer Check: Ensure the coupling pattern in the

    
     NMR supports the 1,2,4-substitution. A doublet (J~8Hz) at 6.7 ppm (H-6) and a doublet (J2Hz) at ~7.3 ppm (H-3) confirms the para-bromo/ortho-methyl arrangement relative to the ether.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10731213, 1-(Benzyloxy)-2-bromo-4-methylbenzene (Isomer Analog). Retrieved from .

  • Sigma-Aldrich. Product Specification: 1-(Benzyloxy)-2-bromo-4-methylbenzene.[2] Retrieved from .

  • ChemicalBook.4-Bromo-2-methylanisole

    
     NMR Spectrum (Analog Reference). Retrieved from .
    
  • Royal Society of Chemistry. ChemSpider: 4-Bromo-2-methylphenol (Precursor Data). Retrieved from .

Technical Guide: Mass Spectrometry Profiling of 1-(Benzyloxy)-4-bromo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the mass spectrometric characterization of 1-(Benzyloxy)-4-bromo-2-methylbenzene , a halogenated aryl ether frequently utilized as a scaffold in medicinal chemistry and organic synthesis. The molecule exhibits a distinct fragmentation signature driven by the lability of the benzylic ether bond and the characteristic isotopic abundance of bromine.

This document is designed for analytical chemists and researchers, focusing on Electron Ionization (EI) for structural elucidation and Electrospray Ionization (ESI) for purity profiling.

Molecular Identity & Isotopic Signature

Before analyzing the spectrum, the theoretical isotopic distribution must be established to validate the molecular ion (


).
PropertyValueNotes
Formula

Molecular Weight 277.16 g/mol Average mass
Monoisotopic Mass 276.015 Da (

)
Base peak of the molecular ion cluster
Isotopic Pair 278.013 Da (

)
~97% intensity relative to

The Bromine Signature

The presence of a single bromine atom dictates a 1:1 doublet at the molecular ion level (


 and 

).
  • m/z 276 : Contains

    
    
    
  • m/z 278 : Contains

    
    
    
  • Diagnostic Value : Any fragment ion retaining the bromine atom must preserve this 1:1 doublet pattern (separated by 2 m/z units). Loss of this pattern indicates the loss of the bromine substituent.

Fragmentation Mechanics (EI Source)

In Electron Ionization (70 eV), the molecular ion is formed by the removal of a single electron, typically from the lone pair of the ether oxygen or the aromatic


-system. The fragmentation is dominated by the stability of the benzyl cation (tropylium ion).
Primary Pathway: Benzylic Cleavage

The weakest bond in the system is the


 ether linkage. Upon ionization, the molecule preferentially cleaves here.
  • Formation of Tropylium Ion (m/z 91) :

    • Mechanism : Heterolytic cleavage generates the stable benzyl cation (

      
      ), which rearranges to the seven-membered tropylium ring.
      
    • Observation : This is frequently the Base Peak (100% relative abundance) in benzyl ether spectra.

    • Isotope Pattern : No bromine is present; thus, it appears as a singlet at m/z 91 (with small

      
       satellites).
      
  • Formation of the Phenoxy Cation (m/z 185/187) :

    • Mechanism : Homolytic cleavage can release a neutral benzyl radical, leaving the charge on the oxygenated aryl fragment (

      
      ).
      
    • Observation : A significant doublet peak appearing at m/z 185 and 187.

    • Diagnostic : This fragment confirms the core substitution pattern (Methyl + Bromo + Oxygen) remains intact.

Secondary Pathway: Carbon Monoxide Loss

Phenolic-type cations (like the m/z 185/187 fragment) are prone to expelling a neutral carbon monoxide (CO) molecule (28 Da), resulting in ring contraction.

  • Precursor : m/z 185/187

  • Loss : -28 Da (CO)

  • Product : m/z 157/159 (

    
    )
    
  • Structure : A brominated cyclopentadienyl cation.

Visualization of Fragmentation Pathways[1][2][3]

The following diagram maps the causal relationships between the molecular ion and its progeny fragments.

G M_Ion Molecular Ion (M+) m/z 276 / 278 (Radical Cation) Tropylium Tropylium Ion m/z 91 (Base Peak) M_Ion->Tropylium Heterolytic Cleavage (Loss of Ar-O radical) Phenoxy 4-Bromo-2-methylphenoxy Cation m/z 185 / 187 (1:1 Doublet) M_Ion->Phenoxy Homolytic Cleavage (Loss of Benzyl radical) Phenyl Phenyl Cation Deriv. m/z 77 Tropylium->Phenyl Loss of C2H2 (Secondary Frag) Cyclo Brominated Cyclopentadienyl Cation m/z 157 / 159 (Ring Contraction) Phenoxy->Cyclo Neutral Loss of CO (-28 Da)

Figure 1: Mechanistic fragmentation map of this compound under 70 eV Electron Ionization.

Experimental Protocols

Protocol A: Structural Confirmation (GC-MS)

Objective : Fingerprinting and impurity identification.

  • Sample Preparation :

    • Dissolve ~1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM) or Ethyl Acetate.

    • Note: Avoid methanol if transesterification/solvolysis is a concern during storage, though unlikely for this ether.

  • GC Parameters :

    • Column : DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

    • Inlet : Splitless mode, 250°C.

    • Carrier Gas : Helium at 1.0 mL/min (constant flow).

    • Oven Program :

      • Hold 60°C for 1 min.

      • Ramp 20°C/min to 280°C.

      • Hold 5 min.

  • MS Parameters :

    • Source : EI, 70 eV, 230°C.

    • Scan Range : m/z 40–400.

    • Solvent Delay : 3.0 min (to protect filament).

Protocol B: Purity Profiling (LC-MS/ESI)

Objective : Detection of non-volatile impurities or polar degradation products (e.g., 4-bromo-2-methylphenol).

  • Mobile Phase :

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Ionization :

    • Mode : Positive (+).[1]

    • Adducts : Expect

      
       at m/z 277/279.
      
    • Note: Benzyl ethers can be difficult to ionize efficiently in ESI compared to more polar species. Ammonium adducts

      
       (m/z 294/296) may be dominant if ammonium buffers are used.
      

Data Summary Table

Use this reference table to assign peaks in your obtained spectrum.

m/z ValueIon IdentityFormulaRelative Abundance (Est.)Origin
276 / 278 Molecular Ion (

)

10–30%Intact molecule
185 / 187 Phenoxy Cation

20–50%Loss of Benzyl group
157 / 159 Cyclopentadienyl Cation

10–25%Loss of CO from m/z 185
91 Tropylium Ion

100% (Base) Benzyl cleavage
65 Cyclopentadienyl

10–20%Fragmentation of m/z 91

References

  • National Institute of Standards and Technology (NIST) . Mass Spectrometry Data Center: Benzyl ether fragmentation patterns. NIST Standard Reference Database 1A v17.

  • PubChem . Compound Summary: 1-(Benzyloxy)-2-bromo-4-methylbenzene.[2] National Library of Medicine.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Sigma-Aldrich . Product Specification: 4-Bromobenzyl methyl ether (Analogous fragmentation reference).

Sources

Safety and Hazards of 1-(Benzyloxy)-4-bromo-2-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Benzyloxy)-4-bromo-2-methylbenzene (CAS 338454-32-3) is a specialized halogenated aryl ether used primarily as an intermediate in organic synthesis and medicinal chemistry.[1] Its structural utility lies in the para-bromo functionality, which serves as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the benzyl ether acts as a robust protecting group for the phenol moiety.[1]

This guide provides a comprehensive safety profile derived from direct chemical data and "read-across" toxicology from structural analogs (benzyl halides and brominated phenols).[1] While the final product is a stable solid, its synthesis involves highly hazardous lachrymators and corrosives, requiring strict operational protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
Chemical Name This compound
CAS Number 338454-32-3
Synonyms Benzyl 4-bromo-2-methylphenyl ether; 4-Bromo-2-methylphenol benzyl ether
Molecular Formula C₁₄H₁₃BrO
Molecular Weight 277.16 g/mol
Physical State Solid (Crystalline powder)
Color White to Off-white
Solubility Insoluble in water; Soluble in DCM, Ethyl Acetate, THF
Melting Point 62–65 °C (Based on isomeric analogs)

Hazard Identification (GHS Classification)

Note: In the absence of a specific REACH registration dossier for this exact isomer, the classification below is based on the conservative "Read-Across" principle using the 2-bromo isomer (CAS 2830-53-7) and parent phenol data.[1]

GHS Label Elements[1][8]
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant)[1]
      
    • 
      (Aquatic Toxicity)[1]
      
Hazard Statements
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

  • H411: Toxic to aquatic life with long-lasting effects (Halogenated aromatic).[1]

Mechanistic Toxicology[1]
  • Alkylating Potential: Unlike its precursor (benzyl bromide), the ether linkage is stable. However, metabolic debenzylation can release benzyl alcohol and 4-bromo-2-methylphenol .[1] The latter is a corrosive phenol derivative capable of protein denaturation.

  • Sensitization: Benzyl derivatives are known contact allergens.[1] Repeated exposure may induce sensitization in susceptible individuals.[1]

Operational Safety & Synthesis Workflow

The highest risk phase is not handling the isolated product, but during its synthesis via Williamson Etherification. The precursors are significantly more hazardous than the product.

Synthesis Hazard Mapping

SynthesisSafety cluster_0 Critical Control Point Precursor1 4-Bromo-2-methylphenol (CORROSIVE / TOXIC) Reaction Reflux Conditions (Thermal Hazard) Precursor1->Reaction Handle in Fume Hood Precursor2 Benzyl Bromide (LACHRYMATOR / CORROSIVE) Precursor2->Reaction Add Slowly (Exotherm) Base K2CO3 / Acetone (IRRITANT / FLAMMABLE) Base->Reaction Workup Quench & Extraction (Solvent Exposure) Reaction->Workup Cool to RT Product This compound (IRRITANT / SOLID) Workup->Product Crystallization

Figure 1: Safety workflow for the synthesis of this compound, highlighting the critical control point at the benzyl bromide addition step.

Handling Protocols
  • Engineering Controls:

    • All operations involving the solid must be performed in a Class II Biosafety Cabinet or a chemical fume hood with a face velocity of >100 fpm.

    • Use local exhaust ventilation (LEV) if dust generation is expected.

  • Personal Protective Equipment (PPE):

    • Hands: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for the solid. Note: If handling the benzyl bromide precursor, double-gloving with Silver Shield® laminate under nitrile is required.[1]

    • Eyes: Chemical safety goggles.[1][3]

    • Body: Lab coat with long sleeves; Tyvek sleeves recommended during scale-up (>10g).[1]

Emergency Response & Stability

Reactivity Profile
  • Stability: Stable under standard temperature and pressure (STP).

  • Incompatibilities: Strong oxidizing agents (e.g., permanganates, peroxides).

  • Decomposition: Thermal decomposition releases toxic fumes of Hydrogen Bromide (HBr) and Carbon Monoxide (CO) .[1]

Spill Response Logic

In the event of a spill, the response depends heavily on the physical state (solid powder vs. solution).

SpillResponse Start Spill Detected Type Determine State Start->Type Solid Solid Powder Type->Solid Liquid Solution (Organic Solvent) Type->Liquid ActionSolid Wet Wipe / HEPA Vacuum (Avoid Dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite (Flammability Risk) Liquid->ActionLiquid Disposal Seal in HazMat Bag Label as Halogenated Waste ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Decision tree for spill response. Prioritize dust suppression for solids and flammability control for solutions.

First Aid Measures
  • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1][2] Seek medical attention immediately (risk of abrasive damage).

  • Skin Contact: Wash with soap and water.[1] If redness persists, suspect sensitization and consult a dermatologist.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Ecological Impact & Disposal[1]

  • Aquatic Toxicity: Halogenated aromatics are often persistent in the environment.[1] The LogPow (estimated ~4.4) indicates a high potential for bioaccumulation .

  • Disposal:

    • Do NOT dispose of via sink or municipal waste.[1]

    • Classify as Halogenated Organic Waste .[1]

    • Incineration requires a facility equipped with a scrubber for HBr gas.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10731213, 1-(Benzyloxy)-2-bromo-4-methylbenzene (Isomer Analog).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Bromobenzene derivatives.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Benzyl Bromide.[1] (Cited for precursor hazard context). Retrieved from [Link][1]

Sources

A Senior Application Scientist's Guide to 1-(Benzyloxy)-4-bromo-2-methylbenzene: Sourcing, Synthesis, and Strategic Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of 1-(benzyloxy)-4-bromo-2-methylbenzene, a versatile chemical intermediate with significant potential in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This document, compiled from the perspective of a Senior Application Scientist, moves beyond a simple datasheet to offer practical insights into its commercial availability, synthetic routes, and strategic deployment in research and development, particularly within the realm of medicinal chemistry.

Compound Profile and Commercial Availability

This compound, also systematically named 4-(benzyloxy)-1-bromo-2-methylbenzene, is a substituted aromatic ether. The presence of a benzyl protecting group on the phenolic oxygen, a bromine atom, and a methyl group on the benzene ring provides a unique combination of stability and reactivity, making it a valuable building block in multi-step organic synthesis.

Key Identifiers:

IdentifierValue
Chemical Name This compound
Synonym 4-(Benzyloxy)-1-bromo-2-methylbenzene
CAS Number 174913-69-8[1]
Molecular Formula C₁₄H₁₃BrO
Molecular Weight 277.16 g/mol
Commercial Suppliers

Securing a reliable source for key starting materials is a critical first step in any research endeavor. While a multitude of suppliers exist for various isomers, it is crucial to specify the correct CAS number (174913-69-8) to ensure the procurement of the desired regioisomer. Below is a summary of a known commercial supplier for this compound. Researchers are advised to request certificates of analysis (CoA) to confirm purity and identity.

SupplierWebsiteNotes
ProcessPointChemicalsLists the compound under CAS number 174913-69-8.[1]

Note: The availability of this specific isomer can be limited. Broader searches for custom synthesis services may be required for larger quantities or specific purity grades.

Strategic Synthesis of this compound

Understanding the synthesis of this building block is crucial for troubleshooting and for potential in-house production if required. A logical retrosynthetic analysis suggests a two-step process starting from the commercially available 4-bromo-2-methylphenol.

Target This compound Precursor 4-Bromo-2-methylphenol Target->Precursor Williamson Ether Synthesis Reagent Benzyl Bromide (BnBr) Base (e.g., K₂CO₃, NaH) Reagent->Target Benzylation Start This compound CoupledProduct Coupled Bi-aryl Product Start->CoupledProduct Suzuki-Miyaura Coupling BoronicAcid Aryl/Vinyl Boronic Acid or Ester BoronicAcid->CoupledProduct Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) FinalProduct Final Bioactive Molecule CoupledProduct->FinalProduct Deprotection Deprotection Deprotection (e.g., H₂, Pd/C)

Sources

Reactivity of the bromine in 1-(Benzyloxy)-4-bromo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of the Bromine in 1-(Benzyloxy)-4-bromo-2-methylbenzene

Abstract: This technical guide provides a comprehensive analysis of the reactivity of the bromine atom in this compound, a versatile aromatic building block. The document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It explores the influence of the benzyloxy and methyl substituents on the C-Br bond's reactivity and provides detailed protocols and mechanistic insights for key transformations, including palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates.

Introduction: A Versatile Synthetic Intermediate

This compound is a substituted aromatic halide of significant interest in organic synthesis. Its structure, featuring a reactive bromine atom, an electron-donating benzyloxy group, and a methyl group, makes it a valuable precursor for the synthesis of complex molecules, including pharmaceuticals and materials. The reactivity of the carbon-bromine (C-Br) bond is the focal point of its synthetic utility, allowing for the strategic introduction of a wide array of functional groups.

The key to harnessing the synthetic potential of this molecule lies in understanding how the existing substituents—the benzyloxy and methyl groups—modulate the reactivity of the C-Br bond. Both are classified as activating, ortho-, para-directing groups in electrophilic aromatic substitution.[1][2] The benzyloxy group, in particular, is a potent activating group due to the resonance donation of the oxygen's lone pairs into the aromatic ring.[1] This electronic enrichment influences the susceptibility of the C-Br bond to oxidative addition in cross-coupling catalysis and its ability to undergo metal-halogen exchange. This guide will dissect these reactivity patterns, offering both theoretical grounding and practical, field-proven protocols.

Palladium-Catalyzed Cross-Coupling: Forging New Bonds

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling an organohalide with a boronic acid or ester.[3] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4]

The electron-rich nature of the this compound ring facilitates the initial, rate-determining oxidative addition step, where the palladium(0) catalyst inserts into the C-Br bond. The choice of ligand and base is crucial for promoting the subsequent transmetalation and reductive elimination steps to afford the desired biaryl product.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Ar-Br 1-(Benzyloxy)-4-bromo- 2-methylbenzene OxAdd Oxidative Addition Ar-Br->OxAdd Pd(0)L2 Pd(0)L₂ Pd(0)L2->OxAdd Ar-Pd(II)L2-Br Ar-Pd(II)L₂-Br OxAdd->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L₂-R' Transmetalation->Ar-Pd(II)L2-R RedElim Reductive Elimination Ar-Pd(II)L2-R->RedElim RedElim->Pd(0)L2 Ar-R Coupled Product RedElim->Ar-R BoronicAcid R'-B(OH)₂ BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Buchwald_Hartwig_Cycle Ar-Br 1-(Benzyloxy)-4-bromo- 2-methylbenzene OxAdd Oxidative Addition Ar-Br->OxAdd Pd(0)L Pd(0)L Pd(0)L->OxAdd Ar-Pd(II)L-Br Ar-Pd(II)L-Br OxAdd->Ar-Pd(II)L-Br AmineCoord Amine Coordination Ar-Pd(II)L-Br->AmineCoord Ar-Pd(II)L(Amine)-Br [Ar-Pd(II)L(HNR'R'')]⁺Br⁻ AmineCoord->Ar-Pd(II)L(Amine)-Br Deprotonation Deprotonation (Base) Ar-Pd(II)L(Amine)-Br->Deprotonation Ar-Pd(II)L(Amido) Ar-Pd(II)L(NR'R'') Deprotonation->Ar-Pd(II)L(Amido) RedElim Reductive Elimination Ar-Pd(II)L(Amido)->RedElim RedElim->Pd(0)L Ar-Amine Coupled Product (Ar-NR'R'') RedElim->Ar-Amine Amine HNR'R'' Amine->AmineCoord Base Base (e.g., KOtBu) Base->Deprotonation Grignard_Workflow cluster_prep 1. Preparation (Inert Atmosphere) cluster_reaction 2. Grignard Formation cluster_quench 3. Electrophilic Quench prep1 Dry Glassware prep2 Add Mg Turnings prep1->prep2 prep3 Activate with I₂ prep2->prep3 react1 Add small portion of Ar-Br in THF prep3->react1 react2 Initiate Reaction (Heat/Stir) react1->react2 react3 Dropwise addition of remaining Ar-Br react2->react3 react4 Stir to completion react3->react4 quench1 Cool reaction mixture react4->quench1 quench2 Add Electrophile (e.g., dry ice for CO₂) quench1->quench2 quench3 Aqueous Work-up (e.g., NH₄Cl or HCl) quench2->quench3

Sources

Technical Guide: The Strategic Role of the Benzyloxy Moiety in 1-(Benzyloxy)-4-bromo-2-methylbenzene

[1]

Executive Summary

This compound serves as a critical "masked" building block in medicinal chemistry and organic synthesis.[1] It is the benzyl-protected derivative of 4-bromo-2-methylphenol (4-bromo-o-cresol).[1]

The benzyloxy group (–OBn) plays a dual role:

  • Protective Shield: It masks the acidic phenolic proton (pKa ~10.3), preventing interference during base-mediated reactions (e.g., lithiation, Grignard formation) or transition-metal catalyzed couplings targeting the C–Br bond.

  • Latent Functionality: Unlike a simple methoxy ether, the benzyl ether is an "orthogonal" protecting group.[1] It remains stable under basic and nucleophilic conditions but can be selectively cleaved (deprotected) via hydrogenolysis or strong Lewis acids to regenerate the phenol for late-stage diversification.[1]

Property Data
IUPAC Name This compound
CAS Number 338454-32-3
Molecular Formula C₁₄H₁₃BrO
Molecular Weight 277.16 g/mol
Core Function Protected intermediate for C-4 functionalization

Molecular Architecture & Electronic Landscape

The molecule features a 1,2,4-trisubstituted benzene ring.[1][2][3][4][5] The interplay between the benzyloxy group and the bromine atom is the defining characteristic of its reactivity.[1]

Electronic Effects (Hammett & Resonance)
  • Benzyloxy Group (Position 1): Acts as a strong Electron Donating Group (EDG) via resonance (+M effect). This increases electron density in the ring, particularly at the ortho (positions 2, 6) and para (position 4) sites.

  • Bromine (Position 4): Located para to the benzyloxy group. While halogens are deactivating (–I > +M), the strong donation from the oxygen makes the C–Br bond electron-rich relative to a neutral aryl bromide. This facilitates oxidative addition of Palladium(0) species, making this molecule highly reactive in Suzuki, Heck, and Buchwald-Hartwig couplings.

  • Methyl Group (Position 2): Provides weak electron donation (+I) and significant steric bulk . This bulk forces the benzyloxy group to adopt specific conformations, potentially influencing the selectivity of reactions at the adjacent positions.

The "Masking" Necessity

Without the benzyloxy group, the free phenol (4-bromo-2-methylphenol) would be problematic:[1]

  • Base Incompatibility: Bases like n-BuLi or Grignard reagents would simply deprotonate the phenol (forming a phenoxide) rather than performing lithium-halogen exchange at the bromine.[1]

  • Catalyst Poisoning: Free phenols can coordinate to Pd catalysts, reducing turnover numbers in cross-coupling reactions.[1]

Synthetic Utility & Orthogonal Reactivity

The benzyloxy group enables an orthogonal protection strategy .[1] It is stable to the conditions required to functionalize the bromine, yet removable when the phenol is needed.

Workflow: C-4 Functionalization

The primary utility of this molecule is to serve as a stable scaffold for modifying the C-4 position.[1]

  • Lithium-Halogen Exchange: Treatment with n-Butyllithium (n-BuLi) at -78°C effects a rapid Li-Br exchange.[1] The benzyloxy group is inert to n-BuLi under these conditions.

    • Reaction: Ar-Br + n-BuLi → Ar-Li + n-BuBr[1]

    • Application: The resulting Aryl-Lithium species can be quenched with electrophiles (e.g., DMF to form aldehydes, Borates to form boronic acids).

  • Palladium-Catalyzed Coupling: The molecule is an excellent electrophile for Suzuki-Miyaura coupling.[1] The benzyloxy group prevents side reactions, while the electron-rich nature of the ring (due to –OBn) accelerates the oxidative addition step.

Deprotection Strategies

Once the C-4 position is modified, the benzyloxy group can be removed to reveal the phenol.[1]

  • Hydrogenolysis (Mild): H₂ / Pd-C. Cleaves the benzylic C–O bond.[1] High tolerance for other functional groups (except alkenes/alkynes).

  • Lewis Acid (Chemoselective): BCl₃ or BBr₃ at -78°C to 0°C. Useful if the molecule contains reducible groups (like double bonds) that would be destroyed by hydrogenation.[1]

Visualizing the Reactivity Flow

The following diagram illustrates the central role of this compound as a "hub" for divergent synthesis.

ReactivityHubStart4-Bromo-2-methylphenol(Acidic, Reactive OH)Product1-(Benzyloxy)-4-bromo-2-methylbenzene(Protected Scaffold)Start->ProductProtection(BnBr, K2CO3)LithiationIntermediate:Aryl-Lithium SpeciesProduct->LithiationLi-Halogen Exchange(n-BuLi, -78°C)CouplingSuzuki Product:Biaryl DerivativeProduct->CouplingPd-Catalyzed Coupling(Ar-B(OH)2, Pd(PPh3)4)FinalDeprotected Target:Functionalized PhenolLithiation->Final1. Electrophile (E+)2. Deprotection (H2, Pd/C)Coupling->FinalDeprotection(BCl3 or H2/Pd-C)

Figure 1: The synthetic workflow showing the benzyloxy group enabling C-4 functionalization followed by controlled deprotection.[2][6][7]

Experimental Protocols

Synthesis of this compound

This protocol utilizes a standard Williamson ether synthesis.[1]

Reagents:

  • 4-Bromo-2-methylphenol (1.0 eq)[1]

  • Benzyl bromide (1.2 eq)[7]

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: DMF or Acetone

Procedure:

  • Dissolution: Dissolve 4-bromo-2-methylphenol in DMF (0.5 M concentration).

  • Base Addition: Add K₂CO₃ and stir at room temperature for 15 minutes to generate the phenoxide anion.

  • Alkylation: Dropwise add benzyl bromide.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (eluting with pure hexanes to 5% EtOAc/Hexanes).

Deprotection (Hydrogenolysis Method)

Reagents:

  • Substrate (1.0 eq)[3][8]

  • Pd/C (10 wt% loading, 0.1 eq by mass)

  • Hydrogen Gas (Balloon pressure)

  • Solvent: Methanol or Ethanol

Procedure:

  • Dissolve the benzyloxy-substituted intermediate in Methanol.

  • Add Pd/C catalyst carefully (under nitrogen to prevent ignition).[1]

  • Purge the flask with Hydrogen gas (balloon).[1]

  • Stir vigorously at Room Temperature for 2–12 hours.

  • Filter through a Celite pad to remove the catalyst.[1]

  • Concentrate the filtrate to obtain the free phenol.[1]

References

  • Synthesis and Properties: Sigma-Aldrich Product Specification, "this compound," CAS 338454-32-3.[1][2][9][10] Link

  • General Reactivity of Benzyl Ethers: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard text for OBn stability/cleavage).

  • Lithiation of Protected Bromophenols: Journal of Organic Chemistry, "Lithium-Halogen Exchange in the Presence of Benzyl Ethers."[1] (General methodology reference for orthogonal stability).

  • Suzuki Coupling Applications: Bentham Open, "Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes," (Demonstrates coupling logic on similar bromobenzene scaffolds).[1] Link

Literature Review & Technical Guide: 1-(Benzyloxy)-4-bromo-2-methylbenzene

[1]

Executive Summary

1-(Benzyloxy)-4-bromo-2-methylbenzene (CAS: 338454-32-3) is a strategic building block in medicinal chemistry, serving as a robustly protected surrogate for 4-bromo-2-methylphenol.[1][2] Its utility lies in the orthogonality of its functional groups: the aryl bromide allows for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) at the para position, while the benzyl ether protects the phenolic oxygen from base-mediated interference or unwanted nucleophilic attacks. This guide details the synthesis, reactivity profile, and experimental protocols for leveraging this compound in the development of bioactive scaffolds, including glucocorticoid receptor modulators and heterocyclic pharmacophores.

Chemical Profile & Properties[1][2][4][5][6][7][8][9][10]

PropertyData
IUPAC Name This compound
Common Synonyms Benzyl 4-bromo-2-methylphenyl ether; 4-Bromo-2-methylphenol benzyl ether
CAS Number 338454-32-3
Molecular Formula C₁₄H₁₃BrO
Molecular Weight 277.16 g/mol
Physical State White to off-white crystalline solid
Melting Point 62–65 °C (Typical range for similar benzyl ethers)
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water
Key Hazards Irritant (Skin/Eye/Respiratory); Toxic to aquatic life

Strategic Role in Drug Discovery

In rational drug design, this compound solves the "phenolic interference" problem. Free phenols are acidic (

Mechanism of Utility
  • Masking: The benzyl group renders the oxygen inert to bases (e.g.,

    
    , 
    
    
    ) used in coupling reactions.
  • Directionality: The bromine atom at the para position directs new C-C or C-N bond formation away from the steric bulk of the ortho-methyl group.

  • Late-Stage Release: The phenol can be regenerated under neutral conditions (hydrogenolysis), allowing for late-stage diversification.

Synthesis Protocol: Williamson Ether Strategy

The most reliable synthesis involves the

Reaction Scheme
Detailed Experimental Procedure

Note: This protocol is designed for scale-up potential (10–50 mmol scale).

Reagents:

  • 4-Bromo-2-methylphenol (1.0 equiv)

  • Benzyl bromide (1.1 equiv)

  • Potassium carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Dimethylformamide (DMF) or Acetone [Solvent]

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 4-bromo-2-methylphenol (e.g., 1.87 g, 10 mmol) and anhydrous DMF (20 mL). Stir until dissolved.

  • Base Addition: Add

    
     (2.76 g, 20 mmol) in a single portion. The suspension may turn slightly yellow due to phenoxide formation.
    
  • Alkylation: Add benzyl bromide (1.3 mL, 11 mmol) dropwise via syringe over 5 minutes to control the exotherm.

  • Reaction: Stir the mixture at 60 °C for 4–6 hours . Monitor by TLC (Hexanes/EtOAc 9:1). The starting phenol (

    
    ) should disappear, and the less polar ether (
    
    
    ) should appear.
  • Workup:

    • Cool to room temperature.

    • Pour the mixture into ice-cold water (100 mL) to precipitate the inorganic salts and the product.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      ) to remove residual DMF.
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from ethanol or purify via silica gel flash chromatography (0-5% EtOAc in Hexanes) to yield the product as a white solid.
    

Why this works (Causality):

  • DMF vs. Acetone: DMF is a polar aprotic solvent that solvates the cation (

    
    ), leaving the phenoxide anion "naked" and highly nucleophilic, accelerating the 
    
    
    reaction.
  • Excess Base:

    
     ensures complete deprotonation of the phenol, driving the equilibrium forward.
    

Reactivity & Functionalization Pathways[7][9][11]

Once synthesized, the compound serves as a "hub" for divergent synthesis.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The aryl bromide undergoes oxidative addition with

  • Standard Conditions:

    
     (5 mol%), 
    
    
    (2M aq), DME/EtOH, 80 °C.
  • Application: Synthesis of biaryl scaffolds found in kinase inhibitors.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

Coupling with amines to form aniline derivatives.

  • Conditions:

    
    , BINAP, 
    
    
    , Toluene, 100 °C.
C. Deprotection (Phenol Regeneration)
  • Method 1 (Hydrogenolysis):

    
     (1 atm), 10% Pd/C, MeOH. Note: Prolonged exposure may debrominate the ring if the coupling hasn't been performed yet.
    
  • Method 2 (Lewis Acid):

    
     in DCM at -78 °C. Used if the molecule contains alkenes sensitive to hydrogenation.
    

Visualizations

Figure 1: Synthesis & Reactivity Workflow

The following diagram maps the transformation from the raw phenol to complex bioactive scaffolds.

SynthesisPathStart4-Bromo-2-methylphenol(Starting Material)Product1-(Benzyloxy)-4-bromo-2-methylbenzene(Core Scaffold)Start->ProductWilliamson EtherSynthesisReagentBenzyl BromideK2CO3 / DMFReagent->ProductSuzukiBiaryl Derivative(via Suzuki Coupling)Product->SuzukiAr-B(OH)2Pd(0)BuchwaldAniline Derivative(via Buchwald-Hartwig)Product->BuchwaldR-NH2Pd(0)Deprotect4-Substituted-2-methylphenol(Final Bioactive)Suzuki->DeprotectH2 / Pd-C(Remove Bn)Buchwald->DeprotectBBr3(Remove Bn)

Caption: Strategic workflow converting the bromocresol precursor into diverse bioactive scaffolds via the benzyl-protected intermediate.

Safety & Handling (MSDS Highlights)

  • Handling: The compound acts as a skin and eye irritant. Use nitrile gloves and safety goggles.

  • Inhalation: Dust may cause respiratory irritation. Handle in a fume hood.

  • Storage: Store in a cool, dry place. Stable at room temperature, but avoid strong oxidizing agents.

  • Spill: Sweep up solids to avoid dust generation; dispose of via incineration.

References

  • BenchChem. this compound Structure and Properties. Retrieved from

  • National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. (Contextual reference for coupling conditions). Retrieved from

  • Sigma-Aldrich. this compound Product Page. Retrieved from

  • Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. (Demonstrating orthogonal reactivity). Retrieved from

  • ChemSrc. 4-Bromo-2-methylphenol Safety Data Sheet. (Precursor safety data). Retrieved from

Methodological & Application

Application Note: High-Efficiency Synthesis of Substituted Biphenyls from 1-(Benzyloxy)-4-bromo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, field-proven protocol for the synthesis of 4-substituted-2-methylphenols via a biphenyl intermediate. The core transformation utilizes 1-(benzyloxy)-4-bromo-2-methylbenzene as the electrophilic partner in a Suzuki-Miyaura cross-coupling reaction.

Key Technical Insight: The starting material presents a specific challenge: the para-benzyloxy group functions as a strong electron-donating group (EDG), increasing the electron density at the C-Br bond. This deactivates the aryl bromide toward oxidative addition, rendering standard catalysts (e.g., Pd(PPh₃)₄) sluggish or ineffective. This protocol overcomes this kinetic barrier by utilizing the Buchwald S-Phos ligand system , ensuring high turnover frequencies (TOF) and near-quantitative yields under mild conditions.

Retrosynthetic Analysis & Workflow

The synthesis is designed in two modular stages:

  • C-C Bond Formation: Palladium-catalyzed cross-coupling of the electron-rich aryl bromide with various aryl boronic acids.

  • Unmasking: Chemoselective hydrogenolysis of the benzyl ether to reveal the free phenol, a versatile handle for further medicinal chemistry derivatization (e.g., PROTAC linkers, esterification).

Workflow Diagram

SynthesisWorkflow Figure 1: Modular synthesis workflow for substituted biphenyl phenols. Start 1-(Benzyloxy)-4-bromo- 2-methylbenzene Catalyst Pd(OAc)2 / S-Phos K3PO4, Toluene/H2O Start->Catalyst Boronic Aryl Boronic Acid (Ar-B(OH)2) Boronic->Catalyst Intermediate Protected Biphenyl (1-(Benzyloxy)-4-aryl- 2-methylbenzene) Catalyst->Intermediate Step 1: Cross-Coupling Deprotection H2 (1 atm), Pd/C MeOH/EtOAc Intermediate->Deprotection Product Target Biphenyl Phenol (4-Aryl-2-methylphenol) Deprotection->Product Step 2: Hydrogenolysis

Figure 1: Modular synthesis workflow for substituted biphenyl phenols.

Methodology 1: S-Phos Mediated Suzuki-Miyaura Coupling

Rationale for Ligand Selection

The choice of ligand is the critical determinant of success for this substrate.

  • The Problem: The benzyloxy group at the para position donates electron density into the aromatic ring via resonance. This makes the C-Br bond less electrophilic, significantly slowing the rate-determining step (oxidative addition) of the catalytic cycle.

  • The Solution (S-Phos): 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (S-Phos) is an electron-rich, bulky Buchwald phosphine.

    • Electron-Richness: Facilitates oxidative addition into the deactivated C-Br bond.

    • Steric Bulk: Promotes the reductive elimination step, preventing the formation of stable Pd-biaryl resting states.

Comparative Performance Data

Typical yields observed with this compound (1.0 equiv) and Phenylboronic acid (1.2 equiv).

Catalyst SystemLigand ClassYield (LCMS)Reaction TimeNotes
Pd(OAc)₂ / S-Phos Dialkylbiaryl phosphine 96% 2 h Complete conversion; mild heat.
Pd(PPh₃)₄Triarylphosphine65%18 hIncomplete; requires high heat (100°C).
Pd(dppf)Cl₂Bidentate ferrocenyl78%12 hModerate conversion; difficult purification.
Detailed Protocol

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (1 mol%)

  • S-Phos (2 mol%)

  • Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)

  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Procedure:

  • Catalyst Pre-complexation (Critical): In a distinct vial, dissolve Pd(OAc)₂ and S-Phos in a small volume of dry Toluene. Stir at room temperature for 10 minutes. The solution should turn from orange to a pale yellow/colorless hue, indicating the formation of the active L-Pd(0) species.

  • Reaction Assembly: To a reaction vessel equipped with a magnetic stir bar, add the aryl bromide, boronic acid, and solid K₃PO₄.

  • Inertion: Seal the vessel and purge with Nitrogen or Argon for 5 minutes (vacuum/backfill cycle x3).

  • Solvent Addition: Add the degassed Toluene/Water mixture via syringe.

  • Initiation: Add the pre-complexed catalyst solution via syringe.

  • Heating: Heat the mixture to 80°C with vigorous stirring.

    • Note: Vigorous stirring is essential to ensure phase transfer between the organic layer and the aqueous base.

  • Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1) or LCMS. The starting bromide (Rt ~ high) should disappear, replaced by the biphenyl product (Rt ~ slightly lower, often fluorescent).

  • Work-up: Cool to RT. Dilute with EtOAc and wash with Water (x2) and Brine (x1). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Silica gel, typically 0-10% EtOAc in Hexanes).

Methodology 2: Chemoselective Benzyl Deprotection

Following cross-coupling, the benzyl group is removed to generate the phenol. While Boron Tribromide (BBr₃) is a valid option, it is harsh and generates stoichiometric boron waste. Catalytic Hydrogenolysis is preferred for its atom economy and operational simplicity, provided the biphenyl partner does not contain reducible alkenes or nitro groups.

Detailed Protocol

Reagents:

  • Protected Biphenyl Intermediate (1.0 equiv)

  • Palladium on Carbon (10 wt% Pd/C, wet support) (10 wt% loading relative to substrate)

  • Solvent: Methanol or Ethanol (0.1 M concentration)

  • Hydrogen Gas (Balloon pressure, ~1 atm)

Step-by-Step Procedure:

  • Safety Check: Ensure all ignition sources are removed. Pd/C can be pyrophoric when dry. Use "wet" Pd/C (usually 50% water) for safety.

  • Dissolution: Dissolve the intermediate in Methanol. If solubility is poor, add Ethyl Acetate (up to 20% v/v) or THF.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution.

  • Hydrogenation:

    • Seal the flask with a septum.

    • Insert a balloon filled with H₂ via a needle.

    • Insert a vent needle and flush the headspace for 30 seconds, then remove the vent needle.

  • Reaction: Stir vigorously at Room Temperature for 4–12 hours.

  • QC/Validation: Monitor by TLC. The product will be significantly more polar (lower Rf) than the benzyl ether and will likely stain strongly with KMnO₄ or Folin-Ciocalteu stain (phenols).

  • Work-up: Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with Methanol.

    • Caution: Do not let the filter cake dry out completely in air; keep it wet with solvent before disposal into a dedicated solid waste container.

  • Isolation: Concentrate the filtrate. The resulting phenol is often pure enough for the next step; otherwise, purify via short-path silica chromatography.

Mechanistic Visualization

Understanding the catalytic cycle validates the choice of S-Phos. The diagram below illustrates how the ligand assists the difficult oxidative addition step.

CatalyticCycle Figure 2: S-Phos Catalytic Cycle. Note the dual role of the ligand in Ox-Add and Red-Elim. Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd Facilitated by e- rich S-Phos PdII_Ar L-Pd(II)-Ar-Br OxAdd->PdII_Ar TransMet Transmetallation (+ Ar'-B(OH)2 / Base) PdII_Ar->TransMet PdII_Biaryl L-Pd(II)-Ar-Ar' TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim Facilitated by Steric Bulk RedElim->Pd0

Figure 2: S-Phos Catalytic Cycle. Note the dual role of the ligand in Ox-Add and Red-Elim.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Greene, T. W., & Wuts, P. G. M. "Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols." Greene's Protective Groups in Organic Synthesis, Wiley Online Library.

  • PubChem Compound Summary. "1-(Benzyloxy)-2-bromo-4-methylbenzene."[1] National Library of Medicine.

Sources

Application Notes and Protocols: Sonogashira Coupling of 1-(Benzyloxy)-4-bromo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2][5] The reaction generally proceeds under mild conditions, tolerates a wide range of functional groups, and offers a direct route to constructing conjugated enynes and arylalkynes.[2][3][6]

This document provides a detailed experimental procedure and in-depth application notes for the Sonogashira coupling of 1-(benzyloxy)-4-bromo-2-methylbenzene with a terminal alkyne. The protocol is designed for researchers, scientists, and drug development professionals seeking to employ this reaction for the synthesis of complex molecules. We will delve into the mechanistic rationale behind the procedural steps, offer insights into potential challenges, and provide troubleshooting strategies to ensure successful and reproducible outcomes.

Mechanistic Overview: The Dual Catalytic Cycle

The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][7] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting.

The Palladium Cycle
  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex. This is often the rate-determining step.[6]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.

The Copper Cycle
  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing its acidity.

  • Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate.

This dual-catalyst system allows the reaction to proceed under mild conditions, often at room temperature.[2][3][6]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Coupled Product Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Ar-X This compound Ar-X->Ar-Pd(II)-X(L2) Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR H-C≡CR Terminal Alkyne H-C≡CR->Cu-C≡CR Deprotonation Cu-C≡CR->Ar-Pd(II)-X(L2) Base Base Base->Cu-C≡CR

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocol

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne. The specific alkyne and reaction parameters may require optimization.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore under inert atmosphere.
Terminal Alkyne (e.g., Phenylacetylene)≥98%Commercially AvailablePurify by distillation if necessary.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Commercially AvailableAir and light sensitive. Store in a glovebox or desiccator.
Copper(I) Iodide (CuI)99.99%Commercially AvailableLight sensitive. Purity is critical; old or discolored CuI should not be used.
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially AvailableShould be freshly distilled over CaH₂.
TolueneAnhydrous, ≥99.8%Commercially AvailableUse from a solvent purification system or freshly distilled.
Diethyl etherAnhydrousCommercially AvailableFor extraction.
Saturated aqueous NH₄ClReagent Grade-For work-up.
BrineSaturated NaCl solution-For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade-For drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Magnetic stirrer with heating plate

  • Syringes and needles for reagent transfer

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

Step-by-Step Procedure

Reaction Setup:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 equiv), and Copper(I) Iodide (0.04 - 0.10 equiv).

    • Expert Insight: The catalyst loading can be adjusted based on the reactivity of the aryl bromide. For less reactive bromides, a higher catalyst loading may be necessary.[8][9]

  • Add anhydrous toluene (sufficient to make a ~0.1 M solution with respect to the aryl bromide) via syringe.

  • Add freshly distilled triethylamine (2.0 - 3.0 equiv) via syringe. The amine acts as both the base and a co-solvent.[2]

  • Finally, add the terminal alkyne (1.1 - 1.5 equiv) dropwise via syringe.

    • Causality: Adding the alkyne last prevents premature homocoupling (Glaser coupling), which is an undesired side reaction.[10]

Reaction Execution:

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the specific substrates and should be determined by TLC monitoring.

    • Trustworthiness: Monitor the reaction progress by TLC. The disappearance of the starting aryl bromide and the appearance of a new, less polar spot indicates product formation.

  • Continue stirring until the reaction is complete (typically 2-24 hours).

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues and amine salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution to quench the reaction and remove the excess amine.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Application Notes and Field-Proven Insights

Catalyst Selection and Handling
  • Palladium Source: While Pd(PPh₃)₄ is a common choice, other palladium sources like PdCl₂(PPh₃)₂, Pd(OAc)₂, or palladacycle precatalysts can also be effective.[1][11] The choice of catalyst can influence reaction rates and yields.

  • Ligand Choice: For sterically hindered aryl bromides, the use of bulky electron-rich phosphine ligands can improve catalytic activity.[8][9]

  • Copper Co-catalyst: The purity of CuI is paramount. If the reaction is sluggish, using freshly purchased or purified CuI can be beneficial. In some cases, copper-free Sonogashira protocols can be employed to avoid issues with homocoupling and copper contamination in the final product.[2][3]

Solvent and Base Considerations
  • Solvent: While toluene is a common solvent, other options include THF, DMF, or even neat amine.[2][6] The choice of solvent can affect the solubility of the reactants and the reaction rate.

  • Base: Triethylamine is a standard choice, but other amine bases like diisopropylethylamine (DIPEA) or piperidine can be used. Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be employed, particularly in copper-free systems.[2]

Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalyst; Impure reagents; Insufficient temperature.Use fresh, high-purity catalysts and reagents. Degas the solvent and reaction mixture thoroughly. Increase the reaction temperature and monitor by TLC.
Homocoupling of Alkyne (Glaser Coupling) Presence of oxygen; High copper concentration.Ensure the reaction is performed under strictly anaerobic conditions.[2] Consider reducing the amount of CuI or switching to a copper-free protocol.
Formation of Palladium Black Catalyst decomposition.This can occur at elevated temperatures.[12] While often not detrimental to the overall reaction, it can indicate suboptimal conditions. Ensure proper inert atmosphere and consider using a more stable catalyst system.
Difficult Purification Close polarity of starting material and product.Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary.
Visualizing the Workflow

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Flask Dry Schlenk Flask Inert_Atmosphere Establish Inert Atmosphere (Ar or N2) Dry_Flask->Inert_Atmosphere Add_Reagents Add Aryl Bromide, Pd Catalyst, CuI Inert_Atmosphere->Add_Reagents Reagent_Prep Prepare Anhydrous Solvents and Freshly Distilled Base Add_Solvent_Base Add Toluene and Triethylamine Reagent_Prep->Add_Solvent_Base Add_Reagents->Add_Solvent_Base Add_Alkyne Add Terminal Alkyne (Dropwise) Add_Solvent_Base->Add_Alkyne Stir_Heat Stir at RT or Heat (Monitor by TLC) Add_Alkyne->Stir_Heat Cool Cool to RT Stir_Heat->Cool Reaction Complete Filter Dilute and Filter through Celite Cool->Filter Wash Wash with aq. NH4Cl and Brine Filter->Wash Dry_Concentrate Dry (MgSO4) and Concentrate Wash->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Final_Product Final_Product Purify->Final_Product

Caption: A streamlined workflow for the Sonogashira coupling experiment.

Conclusion

The Sonogashira coupling of this compound is a robust and versatile method for the synthesis of substituted diarylalkynes. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and purity. The insights and detailed protocol provided in this document serve as a comprehensive guide for the successful implementation of this important transformation in a variety of research and development settings.

References

  • Grokipedia. Sonogashira coupling. Grokipedia.
  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
  • Wikipedia. Sonogashira coupling. Wikipedia.
  • YouTube. (2019, January 7). Sonogashira coupling. YouTube.
  • YouTube. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. YouTube.
  • ResearchGate. The Sonogashira coupling reaction mechanism. ResearchGate.
  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts.
  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal.
  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • ResearchGate. (2025, August 10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. ResearchGate.
  • ACS Publications. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry. ACS Publications.
  • UC Santa Barbara. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. UC Santa Barbara.
  • ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. ResearchGate.
  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. Reddit.
  • ResearchGate. Sonogashira coupling reactions of 4-nitrobromobenzene with different... ResearchGate.
  • PMC. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC.
  • ResearchGate. (2011, March 18). Recent Advances in Sonogashira Reactions. ResearchGate.
  • ResearchGate. (2025, August 6). Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes | Request PDF. ResearchGate.

Sources

Use of 1-(Benzyloxy)-4-bromo-2-methylbenzene as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(Benzyloxy)-4-bromo-2-methylbenzene in Pharmaceutical Synthesis

Executive Summary

This compound (CAS: 338454-32-3) is a high-value aryl halide intermediate employed in the convergent synthesis of biaryl pharmaceutical scaffolds.[1] Structurally, it represents a "locked" phenolic building block: the benzyl group provides robust protection against basic and nucleophilic conditions, while the bromine atom serves as a versatile handle for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or lithium-halogen exchange.[1]

This guide details the technical protocols for synthesizing, activating, and utilizing this intermediate. It specifically addresses the ortho-methyl effect , where the C2-methyl group influences steric conformation and catalyst approach, a critical factor in designing rotationally restricted biaryl drugs (atropisomers) often found in metabolic (SGLT2 inhibitors) and kinase inhibitor therapeutics.

Chemical Profile & Structural Logic

The utility of this intermediate lies in its three functional domains, each serving a distinct role in the drug discovery workflow.

  • Domain A (The Anchor): The Bromine (C4) atom is the primary reactive site, allowing for the attachment of complex heterocycles or aryl groups.

  • Domain B (The Shield): The Benzyloxy (O-Bn) group protects the phenol. It is stable to the strong bases used in cross-coupling (e.g., K₂CO₃, NaOtBu) and lithiation (n-BuLi), yet is cleanly removed via hydrogenolysis (H₂/Pd) or Lewis acids (BBr₃).

  • Domain C (The Director): The Methyl (C2) group provides steric bulk ortho to the oxygen. In final drug targets, this often restricts bond rotation, improving binding affinity. In synthesis, it prevents ortho-metallation at the C2 position, directing reactivity exclusively to the C4-Bromine or C6 position.

ChemicalStructure Molecule This compound Br Reactive Handle (Br) Site of Pd-Catalysis/Lithiation Molecule->Br Bn Protecting Group (OBn) Stable to Base/Nucleophiles Molecule->Bn Me Steric Director (Me) Prevents Ortho-Metallation Molecule->Me

Figure 1: Functional decomposition of the intermediate showing reactive and protective domains.[1]

Key Applications & Workflows

Construction of Biaryl Ethers (Suzuki-Miyaura Coupling)

This is the primary application. The intermediate reacts with aryl boronic acids to form biaryl ethers. The benzyl group is then removed to reveal a phenol, which can be further functionalized (e.g., glycosylated for SGLT2 inhibitors or alkylated for PPAR agonists).

Generation of Aryl Lithium Species

Treatment with n-butyllithium triggers rapid Lithium-Halogen exchange at the C4 position.[1] The resulting aryl lithium species is a potent nucleophile that can attack ketones (to form tertiary alcohols) or be trapped with borates to synthesize the corresponding boronic acid.

Experimental Protocols

Protocol A: Preparation of this compound

Objective: Efficient protection of 4-bromo-2-methylphenol.[1]

Reagents:

  • 4-Bromo-2-methylphenol (1.0 equiv)[1]

  • Benzyl bromide (1.2 equiv)[1][2]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)[1][3]

  • Solvent: Acetone or DMF (Dimethylformamide)[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-methylphenol (18.7 g, 100 mmol) in acetone (200 mL).

  • Base Addition: Add anhydrous K₂CO₃ (27.6 g, 200 mmol) in a single portion. The suspension will turn slightly yellow.

  • Alkylation: Add benzyl bromide (14.3 mL, 120 mmol) dropwise over 10 minutes.

    • Expert Tip: If using DMF, add a catalytic amount of TBAI (tetrabutylammonium iodide) to accelerate the reaction via the Finkelstein mechanism.

  • Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (Rf ~0.4) should disappear, replaced by the less polar product (Rf ~0.8).

  • Workup: Cool to room temperature. Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in EtOAc, wash with 1M NaOH (to remove traces of unreacted phenol) and brine. Dry over Na₂SO₄ and concentrate.

  • Yield: The product typically crystallizes as an off-white solid or thick oil upon standing.[1] Expected Yield: 90–95%.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Coupling with Phenylboronic Acid to form a Biaryl Scaffold.[1]

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Phenylboronic acid (1.2 equiv)[1][4]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)[1]

  • Base: Na₂CO₃ (2M aqueous solution, 2.0 equiv)

  • Solvent: Toluene/Ethanol (4:1 ratio)[1]

Step-by-Step Methodology:

  • Inert Atmosphere: Purge the reaction vessel with nitrogen or argon for 10 minutes. Oxygen is the enemy of Pd(0) catalysts.

  • Charging: Add the intermediate (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(PPh₃)₄ to the vessel.

  • Solvent Addition: Add degassed Toluene/Ethanol mixture. Stir until solids are mostly dissolved.

  • Base Addition: Add the degassed 2M Na₂CO₃ solution.

  • Reaction: Heat to 90°C for 12 hours.

    • Expert Tip: The ortho-methyl group creates steric hindrance.[1] If the reaction is sluggish, switch to a more active catalyst system like Pd(dppf)Cl₂ or Pd(OAc)₂/S-Phos , which are designed for sterically demanding couplings.

  • Workup: Cool, dilute with water, and extract with EtOAc. Wash organics with brine, dry, and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol C: Lithium-Halogen Exchange

Objective: Generation of the nucleophilic Aryl Lithium species.

Reagents:

  • This compound (1.0 equiv)[1][2]

  • n-Butyllithium (1.1 equiv, 2.5M in hexanes)[1]

  • Electrophile (e.g., Benzaldehyde) (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Cryogenic Setup: Flame-dry a flask and cool to -78°C (Dry ice/Acetone bath) under Argon.

  • Substrate Addition: Dissolve the intermediate in anhydrous THF and add to the flask.

  • Lithiation: Add n-BuLi dropwise over 15 minutes, maintaining the temperature below -70°C.

    • Critical Control Point: Do not allow the temperature to rise. The generated aryl lithium is stable at -78°C, but at higher temperatures, the benzyl protecting group can undergo a [1,2]-Wittig rearrangement or ortho-lithiation.

  • Exchange Time: Stir at -78°C for 30–45 minutes.

  • Quench/Reaction: Add the electrophile (e.g., benzaldehyde) dropwise.

  • Warming: Allow the reaction to warm to room temperature slowly over 2 hours.

  • Quench: Add saturated NH₄Cl solution. Extract and purify as standard.

Data Summary & Troubleshooting

ParameterProtocol A (Benzylation)Protocol B (Suzuki)Protocol C (Lithiation)
Limiting Factor Stirring rate (heterogeneous)Steric hindrance (Ortho-Me)Temperature control
Common Pitfall Incomplete reaction (wet solvent)Protodeboronation of boronic acidWittig Rearrangement (-20°C)
Key Indicator Disappearance of Phenol -OH peak (IR/NMR)Formation of BiarylPersistence of Bromide (if wet)
Typical Yield >90%75–85%80–90%

Troubleshooting the "Ortho-Effect": If yields in Protocol B are low (<50%), the methyl group at C2 is likely blocking the approach of the palladium complex.

  • Solution: Switch to Buchwald's ligands (S-Phos or X-Phos) .[1] These bulky, electron-rich ligands facilitate oxidative addition and reductive elimination in sterically congested systems.[1]

Synthetic Pathway Visualization

SynthesisWorkflow Start 4-Bromo-2-methylphenol Step1 Step 1: Protection (BnBr, K2CO3, Acetone) Start->Step1 Intermediate This compound (The Core Intermediate) Step1->Intermediate Branch1 Path A: Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Intermediate->Branch1 Pd(0) Cycle Branch2 Path B: Lithiation (n-BuLi, -78°C) Intermediate->Branch2 Li-Halogen Exch. ProductA Biaryl Ether Scaffold (Protected) Branch1->ProductA ProductB Functionalized Aryl (e.g., Alcohol/Boronic Acid) Branch2->ProductB Final Step 3: Deprotection (H2, Pd/C or BBr3) ProductA->Final Reveal Phenol

Figure 2: Divergent synthetic pathways starting from the protected intermediate.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10731213, 1-(Benzyloxy)-2-bromo-4-methylbenzene. (Note: This record describes the isomer; use as structural reference for properties). Retrieved from [Link][1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text on Suzuki coupling mechanism relevant to Protocol B).
  • Organic Chemistry Portal. (n.d.). Protecting Groups: Benzyl Ethers. (General reference for Protocol A and Deprotection strategies). Retrieved from [Link]

Sources

Troubleshooting & Optimization

How to improve yield in Suzuki coupling of 1-(Benzyloxy)-4-bromo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492-OPT Subject: Yield Improvement for 1-(Benzyloxy)-4-bromo-2-methylbenzene Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary & Root Cause Analysis

User Issue: Low yield/stalled conversion during the Suzuki-Miyaura coupling of This compound .

Technical Diagnosis: The primary failure mode for this substrate is Electronic Deactivation , not steric hindrance.

  • Substrate Analysis: The bromine is located at the C4 position. The benzyloxy group (-OBn) at C1 is a strong Electron Donating Group (EDG) . Through resonance, it increases electron density at the para-position (C4), making the C-Br bond significantly stronger and more electron-rich.

  • The Bottleneck: Oxidative Addition. Palladium(0) is nucleophilic.[1] It struggles to insert into electron-rich aryl halides. Standard catalysts (e.g., Pd(PPh3)4) are often too slow, leading to catalyst decomposition (palladium black formation) before the reaction completes.

Strategic Solution: You must shift from "general purpose" catalysts to electron-rich, bulky ligand systems that facilitate oxidative addition into deactivated aryl bromides.

Module 1: Catalyst & Ligand Optimization (The Engine)

To drive this reaction, the catalyst system must be more electron-rich than the substrate.

Recommended Catalyst Systems
TierCatalyst SystemWhy it works for this substrate
Gold Standard XPhos Pd G3 or SPhos Pd G2 Buchwald Precatalysts: These generate the active mono-ligated Pd(0) species immediately. The bulky, electron-rich biaryl phosphine ligands (XPhos/SPhos) accelerate oxidative addition into the electron-rich C-Br bond.
Reliable Alternative Pd(dppf)Cl2 · DCM Bidentate Ligand: The large bite angle and ferrocenyl backbone provide excellent stability and decent activity for aryl bromides, often outperforming Pd(PPh3)4.
High Performance Pd(t-Bu3P)2 Bulky Alkyl Phosphine: Extremely electron-rich. specifically designed for difficult oxidative additions (Littke & Fu conditions).
⚠️ Critical Warning: Avoid "Lazy" Catalysis

Do NOT use Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) for this specific optimization. It is air-sensitive and its rate of oxidative addition is likely too slow for a para-alkoxy deactivated bromide, leading to stalled reactions.

Module 2: Reaction Environment (The Software)

The choice of base and solvent controls the Transmetalation rate, which must keep pace with oxidative addition to prevent side reactions like protodehalogenation.

Solvent/Base Matrix[2][3][4]
  • Solvent: 1,4-Dioxane or Toluene (with 10% water).[2]

    • Reasoning: High boiling points allow for thermal activation (80-100°C) which is often necessary for deactivated substrates.

  • Base: K3PO4 (Potassium Phosphate Tribasic) .[2]

    • Reasoning: Mildly basic but highly effective.[3] Unlike carbonate bases, phosphate often minimizes base-sensitive side reactions while promoting efficient transmetalation.

  • Additives: If using boronic acids that are prone to deborylation, add 5-10 mol% water (if using anhydrous organic solvent) or switch to the Pinacol Ester (BPin) .

Visualizing the Workflow

Diagram 1: The Optimized Catalytic Cycle

This diagram highlights the critical "Oxidative Addition" bottleneck specific to your electron-rich substrate.

SuzukiCycle Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition (The Bottleneck) Pd0->OxAdd Requires e- rich Ligand (SPhos/XPhos) Substrate Substrate: This compound Substrate->OxAdd PdII_ArX Pd(II) Intermediate Ar-Pd(II)-Br OxAdd->PdII_ArX Rate Determining Step for Deactivated Ar-Br TransMet Transmetalation PdII_ArX->TransMet Boronic Boronic Acid/Ester + Base (K3PO4) Boronic->TransMet Activation PdII_ArAr Di-aryl Pd(II) Complex TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Caption: The catalytic cycle emphasizing the Rate Determining Step (RDS) caused by the electron-donating benzyloxy group.

Troubleshooting Guide (FAQ)

Q1: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Catalyst death (Pd black formation) or product inhibition.

  • Fix:

    • Switch to a Palladacycle Precatalyst (e.g., XPhos Pd G3). These are more robust against thermal decomposition.

    • Ensure your solvent is degassed (sparged with Argon for 15 mins). Oxygen kills the active catalytic species.

Q2: I see a significant amount of "des-bromo" product (1-(benzyloxy)-2-methylbenzene).

  • Diagnosis: Protodehalogenation .[2][4] This occurs when the oxidative addition complex (Ar-Pd-Br) reacts with a proton source (solvent/moisture) instead of transmetalating with the boron species.

  • Fix:

    • Increase the concentration of the Boronic Acid (1.5 - 2.0 equiv).

    • Switch to Anhydrous THF or Dioxane to remove proton sources.

    • Increase the catalyst loading slightly to speed up the cycle.

Q3: My boronic acid is decomposing (Protodeboronation).

  • Diagnosis: The reaction conditions are too harsh (too basic or too hot) for the specific boronic acid.

  • Fix:

    • Switch to the Pinacol Ester (BPin) derivative. It is significantly more stable.

    • Add the base portion-wise rather than all at once.

Diagram 2: Troubleshooting Decision Tree

DebugTree Start Low Yield Detected CheckTLC Analyze Crude via LCMS/NMR Start->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Result2 Reduced Product (Des-bromo) CheckTLC->Result2 Result3 Homocoupling (Ar-Ar) CheckTLC->Result3 Sol1 Action: Catalytic Activity Low Switch to XPhos-Pd-G3 Increase Temp Result1->Sol1 Sol2 Action: Protodehalogenation Use Anhydrous Solvent Increase Boron Equiv. Result2->Sol2 Sol3 Action: Oxygen Leak Degas Solvents Thoroughly Check Inert Atmosphere Result3->Sol3

Caption: Diagnostic flow for identifying the chemical cause of low yield based on crude mixture analysis.

Standard Operating Procedure (SOP): The "Golden Batch" Protocol

Objective: High-yield coupling of this compound with Phenylboronic acid (Model).

Reagents:

  • Aryl Bromide: 1.0 equiv

  • Boronic Acid: 1.5 equiv (Excess ensures consumption of bromide)

  • Catalyst: XPhos Pd G3 (2.0 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) [0.2 M concentration]

Protocol:

  • Charge Solids: Add Aryl Bromide, Boronic Acid, K3PO4, and XPhos Pd G3 to a reaction vial equipped with a stir bar.

  • Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen (3 x Vacuum/Backfill cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane and degassed Water via syringe through the septum.

  • Reaction: Heat to 80°C for 4–12 hours. Monitor by HPLC/TLC.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na2SO4.

  • Purification: Silica gel chromatography. (Note: Use a thiol-based scavenger resin if Pd removal is required for biological testing).

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[5][6]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[6] Angewandte Chemie International Edition.[7]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination & Suzuki Coupling using Pd-G3 Precatalysts. Chemical Science.[3][5][8]

Sources

Technical Support Center: High-Fidelity Coupling of 1-(Benzyloxy)-4-bromo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PREV-DEBROM-001 Subject: Mitigation of Hydrodehalogenation (Debromination) during Pd-Catalyzed Cross-Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic

The Challenge: You are observing the formation of 1-(benzyloxy)-2-methylbenzene (the debrominated byproduct) instead of the desired biaryl product.

The Chemical Context: Your substrate, 1-(Benzyloxy)-4-bromo-2-methylbenzene , features a bromine atom para to a strong electron-donating benzyloxy group.[1] This electronic arrangement renders the C-Br bond electron-rich, slowing down the initial Oxidative Addition (OA) step. However, the primary cause of debromination is rarely the OA rate itself; rather, it is a stalled catalytic cycle where the Palladium intermediate (


) fails to undergo Transmetallation and instead intercepts a hydride source.

Root Cause Analysis: Debromination (Hydrodehalogenation) is a competitive pathway driven by the presence of "hydride donors" in the reaction matrix—typically secondary alcohols (solvents) or alkoxide bases with


-hydrogens.
Diagnostic Pathway: The Mechanism of Failure

The following diagram illustrates where your reaction is deviating from the productive cycle.

DebrominationMechanism Start Substrate: This compound Pd0 Pd(0) Active Catalyst Start->Pd0 Initiation OxAdd Intermediate A: L-Pd(II)-Ar(Br) Pd0->OxAdd Oxidative Addition TransMet Path A (Desired): Transmetallation w/ Boronic Acid OxAdd->TransMet Fast Kinetics HydrideSource Path B (Failure): Interaction w/ Alcohol/Alkoxide OxAdd->HydrideSource Slow Transmetallation + Protic Solvent RedElim_Prod Reductive Elimination PRODUCT (Biaryl) TransMet->RedElim_Prod BetaElim β-Hydride Elimination (Forms L-Pd-H) HydrideSource->BetaElim RedElim_Byprod Reductive Elimination BYPRODUCT (Debrominated) BetaElim->RedElim_Byprod Ar-H Formation

Figure 1: Mechanistic bifurcation showing how stalled transmetallation leads to hydride interception (Path B) versus the desired coupling (Path A).

Solution Architecture: The Three Pillars of Control

To eliminate the byproduct, we must simultaneously accelerate Path A (Transmetallation) and block Path B (Hydride Generation).

Pillar 1: Solvent & Base Selection (Blocking Path B)

The most common source of hydrides in Suzuki coupling is the solvent-base pair .

  • The Error: Using Ethanol, Isopropanol, or secondary alkoxides (e.g., NaOiPr). Palladium coordinates to the alkoxide, undergoes

    
    -hydride elimination, generating a Pd-Hydride species.
    
  • The Fix: Switch to aprotic solvents and bases lacking

    
    -hydrogens.
    
ComponentAvoid (High Risk) Recommended (Safe) Mechanistic Reason
Solvent Ethanol, Isopropanol, n-ButanolToluene, Dioxane, DMF, THF Alcohols act as hydride donors via transfer hydrogenation mechanisms.
Base NaOEt, NaOiPr, Et3NK3PO4, Cs2CO3, K2CO3 Inorganic bases cannot undergo

-hydride elimination.
Additive FormatesWater (degassed) Water is essential for activating the boronic acid but does not act as a hydride source.
Pillar 2: Catalyst Engineering (Accelerating Path A)

Your substrate is electron-rich (deactivated). You need a ligand that creates an electron-rich Pd center to facilitate Oxidative Addition, but is bulky enough to force Reductive Elimination.

  • Recommendation: Buchwald Dialkylbiaryl Ligands (e.g., SPhos, XPhos) .

  • Why: These ligands form highly active monoligated Pd(0) species. They are sufficiently electron-rich to break the C-Br bond and bulky enough to prevent the formation of inactive Pd-clusters, ensuring the cycle turns over faster than the side reaction can occur.

Pillar 3: Stoichiometry & Kinetics
  • Boronic Acid Excess: Increase to 1.5 equivalents . This drives the equilibrium of the transmetallation step forward (Le Chatelier’s principle), minimizing the time the Pd-Ar species spends "waiting" in solution.

  • Concentration: Run at high concentration (0.5 M - 1.0 M) . Dilute conditions favor side reactions with solvent; concentrated conditions favor the intermolecular reaction between Pd-Ar and Boronate.

Optimized Experimental Protocol

Protocol ID: SUZUKI-RICH-AR-BR-05 Target: Coupling of this compound with Aryl Boronic Acids.

Reagents
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: SPhos Pd G3 (1.0 - 2.0 mol%)

    • Alternative: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground (3.0 equiv)
    
  • Solvent: Toluene : Water (10:1 ratio)

    • Note: The biphasic system is crucial. The base dissolves in the water micro-droplets, activating the boronic acid at the interface.

Step-by-Step Workflow
  • Vessel Preparation: Flame-dry a reaction vial/flask and cool under a stream of Argon or Nitrogen.

  • Solids Charge: Add the Substrate, Boronic Acid, Base (

    
    ), and Catalyst (SPhos Pd G3) to the vial.
    
    • Critical: If using a glovebox is not possible, cap the vial immediately after adding solids.

  • Degassing: Evacuate the vial and backfill with inert gas (repeat 3 times). Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Add the sparged (degassed) Toluene/Water mixture via syringe through the septum.

  • Reaction: Heat the mixture to 80°C with vigorous stirring (1000 rpm).

    • Why 80°C? Sufficient energy for OA, but avoids the thermal decomposition of the catalyst often seen at >100°C.

  • Monitoring: Check via HPLC or TLC at 1 hour.

    • Success Marker: Disappearance of Ar-Br; appearance of Biaryl product.

    • Failure Marker: Appearance of Ar-H (lower Rf on TLC usually, or distinct GC/LC peak).

Troubleshooting Decision Tree

Use this logic flow to diagnose persistent issues.

Troubleshooting Start Issue: Debromination Observed CheckSolvent Check Solvent: Is it an Alcohol? Start->CheckSolvent CheckBase Check Base: Is it an Alkoxide? CheckSolvent->CheckBase No Action1 Switch to Toluene/Water or Dioxane/Water CheckSolvent->Action1 Yes CheckCat Check Catalyst: Is it Pd(PPh3)4? CheckBase->CheckCat No Action2 Switch to K3PO4 or Cs2CO3 CheckBase->Action2 Yes Action3 Switch to SPhos Pd G3 or XPhos Pd G3 CheckCat->Action3 Yes FinalCheck Increase Boronic Acid to 2.0 equiv CheckCat->FinalCheck No

Figure 2: Diagnostic logic for isolating the source of hydride generation.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol/Water to make the reaction "greener"? A: No. For this specific substrate, ethanol is a liability. The combination of Ethanol and Palladium at elevated temperatures is a classic method for intentional dehalogenation (transfer hydrogenation). Stick to Toluene/Water or dilute THF/Water.

Q: Does the Benzyloxy group affect the reaction rate? A: Yes. The benzyloxy group is a strong electron-donating group (EDG) in the para position relative to the bromine. This increases electron density at the C-Br bond, making Oxidative Addition slower compared to an electron-deficient aryl bromide. This is why highly active ligands (SPhos/XPhos) are required—standard catalysts like


 may be too slow, allowing side reactions to dominate.

Q: I see "Homocoupling" of the Boronic Acid. Is this related? A: Indirectly. Homocoupling consumes your Boronic Acid. If the Boronic Acid is depleted, the Transmetallation step (Path A) stops, leaving the Pd-Ar species vulnerable to debromination (Path B). If you see homocoupling, ensure you are strictly degassing your solvents (Oxygen causes homocoupling) and increase the Boronic Acid equivalents.

Q: Can I use a different protecting group? A: If you must change, a pivalate or acetate might be slightly less electron-donating than benzyl, potentially speeding up OA. However, the protocol above (SPhos/K3PO4) is robust enough to handle the Benzyloxy group without synthetic redesign.

References

  • Navarro, O., et al. (2004). "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." The Journal of Organic Chemistry.

  • Miyaura, N. & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[3]

  • BenchChem Technical Data. "this compound Structure and Reactivity."

Sources

Challenges in the deprotection of benzyl ethers with other functional groups present

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for chemists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the deprotection of benzyl ethers, a common yet often challenging transformation in multi-step organic synthesis, especially when other sensitive functional groups are present. Our goal is to equip you with the knowledge to diagnose and solve common issues encountered in your experiments, ensuring the integrity of your synthetic routes.

Introduction: The Benzyl Ether Conundrum

The benzyl (Bn) ether is a widely used protecting group for hydroxyl functionalities due to its ease of installation and general stability across a broad spectrum of reaction conditions.[1][2][3] However, its removal can be fraught with difficulties, particularly in complex molecules where chemoselectivity is paramount.[1][4] This guide is structured to address these challenges head-on, providing practical, field-proven solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent problems encountered during benzyl ether deprotection and offers systematic approaches to resolve them.

Problem 1: Incomplete or Sluggish Deprotection

Symptoms: Your reaction stalls, leaving a significant amount of starting material even after extended reaction times.

Potential Causes & Solutions:

  • Catalyst Inactivity (Hydrogenolysis):

    • Cause: The palladium catalyst (e.g., Pd/C) may be poisoned by sulfur-containing functional groups (e.g., thiols, thioethers, thioureas), residual phosphines, or certain nitrogen heterocycles.[5]

    • Solution:

      • Increase Catalyst Loading: A higher catalyst loading can sometimes overcome minor poisoning.

      • Use a More Robust Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more resistant to poisoning and can be more effective for N-benzyl deprotection.[6]

      • Pre-treat the Substrate: If possible, remove or mask the poisoning group before deprotection.

      • Alternative Methods: Switch to a non-hydrogenolysis method such as acid-catalyzed or oxidative cleavage.[6]

  • Steric Hindrance:

    • Cause: A sterically congested environment around the benzyl ether can hinder access to the catalyst surface or reagent.[7]

    • Solution:

      • Elevate Temperature and/or Pressure (Hydrogenolysis): Increasing the reaction temperature and hydrogen pressure can enhance the reaction rate.

      • Switch to a Less Bulky Reagent: For Lewis acid-mediated deprotection, smaller Lewis acids might be more effective.

      • Consider Oxidative Deprotection: Methods using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be effective for hindered ethers.[2][6]

  • Insufficient Hydrogen Source (Transfer Hydrogenolysis):

    • Cause: The hydrogen donor (e.g., ammonium formate, formic acid, cyclohexene) may be depleted or used in side reactions.[8][9][10]

    • Solution:

      • Increase Equivalents of Hydrogen Donor: Add more of the hydrogen donor in portions throughout the reaction.

      • Optimize the Solvent: The choice of solvent can influence the efficiency of hydrogen transfer. Protic solvents like methanol or ethanol are commonly used.[11]

Problem 2: Undesired Side Reactions and Functional Group Incompatibility

Symptoms: Formation of byproducts, or modification of other functional groups in your molecule.

Causality and Mitigation Strategies:

The key to avoiding side reactions is understanding the reactivity of other functional groups present under the chosen deprotection conditions. This is the essence of orthogonal protection strategies.[1][12][13][14]

  • Groups: Alkenes, alkynes, nitro groups, aryl halides, and some nitrogen-containing heterocycles are susceptible to reduction under catalytic hydrogenolysis conditions.[4][6][15]

  • Solutions:

    • Catalytic Transfer Hydrogenation (CTH): CTH can sometimes offer better selectivity compared to using H₂ gas.[8][16][17] Formic acid or ammonium formate with Pd/C are common systems.[8][9][10]

    • Lewis Acid-Mediated Deprotection: Boron trichloride (BCl₃) is effective for cleaving benzyl ethers at low temperatures (-78 °C) and tolerates a wide array of functional groups, including esters and silyl ethers.[6][18][19][20][21][22] The addition of a cation scavenger like pentamethylbenzene is crucial to prevent Friedel-Crafts-type side reactions.[19][20][21][22]

    • Oxidative Deprotection: For molecules that can withstand oxidative conditions, reagents like DDQ can be employed.[2][16][23][24] This method is particularly effective for electron-rich benzyl ethers like the p-methoxybenzyl (PMB) ether.[7][25][26]

  • Groups: Acetals, ketals, silyl ethers (e.g., TBS, TIPS), and tert-butoxycarbonyl (Boc) protecting groups are sensitive to acidic conditions.[2][7][15]

  • Solutions:

    • Catalytic Hydrogenolysis: This is a neutral method and is generally compatible with acid-sensitive groups.[3][11]

    • Carefully Controlled Lewis Acid Conditions: While strong Lewis acids will cleave these groups, milder conditions or specific Lewis acids might offer some selectivity. For instance, BCl₃ can be used in the presence of silyl ethers if the reaction is carefully monitored at low temperatures.[18][19][21]

  • Groups: Esters and other acyl groups are susceptible to hydrolysis or transesterification under basic conditions.

  • Solutions: Benzyl ether deprotection is rarely performed under strongly basic conditions. Most standard methods (hydrogenolysis, acid-catalyzed cleavage) are compatible with base-labile groups.

Visualizing Your Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting benzyl ether deprotection.

troubleshooting_workflow Troubleshooting Benzyl Ether Deprotection start Reaction Issue incomplete_reaction Incomplete Reaction start->incomplete_reaction Stalled? side_reactions Side Reactions start->side_reactions Byproducts? catalyst_poisoning Catalyst Poisoning? incomplete_reaction->catalyst_poisoning steric_hindrance Steric Hindrance? incomplete_reaction->steric_hindrance h2_source H2 Source Depleted? incomplete_reaction->h2_source CTH check_reducible_groups Reducible Groups Present? side_reactions->check_reducible_groups check_acid_labile_groups Acid-Labile Groups Present? side_reactions->check_acid_labile_groups increase_catalyst Increase Catalyst Loading catalyst_poisoning->increase_catalyst change_catalyst Use Pearlman's Catalyst catalyst_poisoning->change_catalyst non_h2_method Switch to Acidic/Oxidative Method catalyst_poisoning->non_h2_method steric_hindrance->non_h2_method increase_temp_pressure Increase Temp/Pressure steric_hindrance->increase_temp_pressure add_h2_donor Add More H2 Donor h2_source->add_h2_donor use_cth Use Catalytic Transfer Hydrogenation check_reducible_groups->use_cth use_lewis_acid Use Lewis Acid (e.g., BCl3) check_reducible_groups->use_lewis_acid use_oxidative Use Oxidative Method (e.g., DDQ) check_reducible_groups->use_oxidative use_hydrogenolysis Use Catalytic Hydrogenolysis check_acid_labile_groups->use_hydrogenolysis

Caption: Decision tree for troubleshooting common issues in benzyl ether deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the "go-to" method for benzyl ether deprotection?

A1: Catalytic hydrogenolysis with palladium on carbon (Pd/C) and hydrogen gas is the most common and versatile method.[6][11] It is generally high-yielding, and the byproduct, toluene, is easily removed.[6][17] However, its major drawback is the intolerance of other reducible functional groups.[6][15]

Q2: How can I selectively deprotect a benzyl ether in the presence of a benzyl ester?

A2: This is a challenging transformation as both groups are susceptible to hydrogenolysis. However, catalytic transfer hydrogenation using 1,4-cyclohexadiene as the hydrogen donor has been shown to selectively cleave benzyl esters in the presence of benzyl ethers.

Q3: Can I deprotect a benzyl ether in the presence of a p-methoxybenzyl (PMB) ether?

A3: Yes, this is an example of orthogonal protection. While PMB ethers are readily cleaved under oxidative conditions (e.g., with DDQ) that leave benzyl ethers intact, selective deprotection of the benzyl ether in the presence of a PMB ether can be achieved under reductive conditions.[7][25][26]

Q4: My substrate is sensitive to both reduction and strong acids. What are my options?

A4: This is a common scenario in complex molecule synthesis. Here are a few strategies:

  • Oxidative Deprotection: If your molecule can tolerate mild oxidation, methods using DDQ under photoirradiation or other specialized oxidative systems can be effective.[23][24]

  • Visible-Light-Mediated Deprotection: Recent advances have led to visible-light-mediated debenzylation methods that offer high functional group tolerance.[24][27]

  • Enzymatic Deprotection: In some specific cases, enzymatic methods can offer unparalleled selectivity, although this is substrate-dependent and less common.

Q5: What is the role of a cation scavenger in Lewis acid-mediated debenzylation?

A5: During deprotection with a Lewis acid like BCl₃, a benzyl cation is generated. In electron-rich aromatic systems, this cation can re-react with the molecule in a Friedel-Crafts-type alkylation, leading to undesired byproducts. A cation scavenger, such as pentamethylbenzene or anisole, is a non-nucleophilic species that traps the benzyl cation, preventing these side reactions.[7][19][20][21][22]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Transfer Hydrogenation

This protocol is a safer alternative to using hydrogen gas and is often effective for substrates with reducible functional groups that are sensitive to standard hydrogenolysis.[8][9]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the benzyl-protected substrate (1 equivalent) in a suitable solvent (e.g., methanol, ethanol).

  • Catalyst Addition: Add 10% palladium on carbon (Pd/C) (typically 10-20 mol%).

  • Hydrogen Donor: Add ammonium formate (NH₄HCO₂) (3-5 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC.

  • Workup: Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Protocol 2: Deprotection with Boron Trichloride (BCl₃) and a Cation Scavenger

This method is ideal for substrates containing reducible functional groups or for cleaving aryl benzyl ethers.[19][20][21]

  • Setup: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the benzyl-protected substrate (1 equivalent) and pentamethylbenzene (3 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1 M solution of BCl₃ in DCM (2 equivalents) dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at -78 °C and monitor by TLC.

  • Quenching: Upon completion, quench the reaction by the slow addition of methanol at -78 °C.

  • Workup: Allow the mixture to warm to room temperature and concentrate under reduced pressure. The residue can then be purified by column chromatography.

Data Summary Table

Deprotection MethodReagentsCompatible Functional GroupsIncompatible Functional Groups
Catalytic Hydrogenolysis H₂, Pd/CEsters, amides, silyl ethers, acetals, BocAlkenes, alkynes, nitro groups, aryl halides
Catalytic Transfer Hydrogenation NH₄HCO₂, Pd/CCan be more selective than H₂/Pd/CAlkenes, alkynes (can still be reduced)
Lewis Acid Cleavage BCl₃, pentamethylbenzeneEsters, amides, alkenes, alkynes, nitroAcid-labile groups (Boc, acetals, silyl ethers)
Oxidative Cleavage DDQReducible groups (alkenes, etc.), silyl ethersElectron-rich moieties prone to oxidation

Conclusion

The successful deprotection of benzyl ethers in the presence of other functional groups is a testament to a well-designed synthetic strategy. By understanding the mechanisms of different deprotection methods and the reactivity of potentially sensitive groups, researchers can navigate these challenges effectively. This guide provides a framework for troubleshooting common issues and selecting the appropriate methodology for your specific synthetic target.

References

  • Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664. [Link]

  • Bols, M., & Hazai, I. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-1146. [Link]

  • Sajiki, H., Hirota, K., & Esaki, H. (1998). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Tetrahedron Letters, 39(43), 7979-7982. [Link]

  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. [Link]

  • Bajwa, J. S. (1992). Chemoselective deprotection of benzyl esters in the presence of benzyl ethers, benzyloxymethyl ethers and N-benzyl groups by catalytic transfer hydrogenation. Tetrahedron Letters, 33(20), 2955-2956. [Link]

  • University of Wisconsin-Madison. (n.d.). Alcohol Protecting Groups. [Link]

  • Zhu, J., & Wu, X. (2015). Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. Tetrahedron Letters, 56(34), 4975-4978. [Link]

  • Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • University of Bristol. (n.d.). Protecting Groups. [Link]

  • Walvoort, M. T. C., van den Elst, H., Plante, O. J., Kröck, L., Seeberger, P. H., van der Marel, G. A., & Codee, J. D. C. (2012). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Organic letters, 14(12), 3178–3181. [Link]

  • Farr, C. J., & Seeberger, P. H. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 22(15), 6024–6028. [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]

  • Kumar, A., & Engel, R. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry–A European Journal, 27(47), 12056-12074. [Link]

  • University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444. [Link]

  • Tokuyama, H., Okuyama, K., & Fukuyama, T. (2016). Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Cation Scavenger. Organic Syntheses, 93, 63-74. [Link]

  • Reddit. (2022). Benzyl ether cleavage in presence of thiourea?. [Link]

  • Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980. [Link]

  • ResearchGate. (2014). How can one remove a benzyl group from benzylated sugar?. [Link]

  • Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2455-2480. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Chem-Station. (2014). Benzyl (Bn) Protective Group. [Link]

  • ResearchGate. (2024). Deprotection of benzyl in ether substrates. [Link]

  • ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. [Link]

  • Bols, M., & Hazai, I. (2000). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Chemistry – A European Journal, 6(7), 1140-1146. [Link]

  • The Royal Society of Chemistry. (n.d.). A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK. [Link]

Sources

Incomplete reaction of 1-(Benzyloxy)-4-bromo-2-methylbenzene troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Incomplete Reactions & Process Optimization Ticket ID: #RXN-BNZ-4Br-2Me Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Substrate Profile

You are working with 1-(Benzyloxy)-4-bromo-2-methylbenzene .[1][2][3] Before troubleshooting, you must understand why this specific scaffold resists conversion. It presents a "perfect storm" of deactivating features for standard organometallic chemistry:

  • Electronic Deactivation (The "Push"): The benzyloxy group at the para position is a strong Electron Donating Group (EDG). Through resonance, it pushes electron density into the benzene ring, making the C-Br bond significantly less electrophilic. This drastically slows down Oxidative Addition , often the rate-determining step in Pd-catalysis.[1]

  • Steric Hindrance (The "Block"): The ortho-methyl group creates steric bulk immediately adjacent to the reactive bromine. This physically impedes the approach of the metal catalyst or bulky nucleophiles.

Module 1: Palladium-Catalyzed Cross-Coupling (Buchwald/Suzuki)

Symptom: Reaction stalls at 40-60% conversion.[1] Adding more catalyst does not restart the reaction.

Q1: Why is my reaction stalling despite using standard conditions (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)?

A: Standard phosphines are insufficient for this substrate. The electron-rich nature of your aryl bromide requires a catalyst system that is exceptionally electron-rich to facilitate oxidative addition, yet bulky enough to promote reductive elimination.[1] Simple triphenylphosphine ligands often result in catalyst decomposition (formation of Palladium black) before the reaction is complete.

Troubleshooting Protocol:

  • Switch to Dialkylbiaryl Phosphine Ligands: Move away from aryl-phosphines. Use Buchwald-type ligands which are designed for "reluctant" electrophiles.[1]

    • SPhos: Excellent for general steric hindrance.[1]

    • XPhos: Superior for difficult aryl chlorides/bromides with ortho substitution.[1]

    • RuPhos: Highly effective if your coupling partner is a secondary amine (Buchwald-Hartwig) or an alcohol.[1]

  • Check Catalyst Activation: If using stable Pd(II) precatalysts (e.g., Pd(OAc)2), ensure efficient reduction to Pd(0). If your nucleophile (e.g., boronic acid) is not reducing enough, add 1-2 mol% of phenylboronic acid or switch to a Pd(0) source like Pd2(dba)3.

Q2: How do I optimize the base/solvent system?

A: Incomplete conversion often stems from the "poisoning" of the active catalytic species by halides or aggregation.

  • Solvent: Switch from Toluene/Water to 1,4-Dioxane or t-Amyl Alcohol .[1] These solvents have higher boiling points and better solubility for the catalytic intermediates.

  • Base: If using carbonate bases (K2CO3), switch to K3PO4 (anhydrous). The phosphate anion can assist in the transmetalation step more effectively in sterically demanding environments.

Data: Ligand Screening Impact (Suzuki Coupling)

Ligand System Conversion (12h) Observation
Pd(PPh3)4 35% Significant Pd black precipitation.[1]
Pd(dppf)Cl2 55% Stalled; likely catalyst death.[1]
Pd2(dba)3 + SPhos 92% High conversion; clear solution.

| Pd(OAc)2 + XPhos | 88% | Good, but requires longer induction. |

Visual Guide: Cross-Coupling Optimization Logic

Pd_Optimization Start Reaction Stalled < 60% Check_Color Is solution black/precipitated? Start->Check_Color Yes_Black Catalyst Decomposition Check_Color->Yes_Black Yes No_Clear Active but Slow Check_Color->No_Clear No Action_Ligand Switch to e- rich Ligand (SPhos, XPhos) Yes_Black->Action_Ligand Stabilize Pd Action_Temp Increase Temp to 100°C Switch to Dioxane No_Clear->Action_Temp Overcome Activation Energy Action_Ligand->Action_Temp If still slow

Caption: Decision tree for diagnosing catalyst deactivation versus kinetic stalling in Pd-coupling.

Module 2: Lithium-Halogen Exchange

Symptom: Low yield of the electrophile-trapped product; recovery of protonated material (1-(benzyloxy)-2-methylbenzene).[1]

Q3: I am getting mostly "reduced" product (H instead of E). Is my solvent wet?

A: While moisture is a common culprit, the issue here is likely slow exchange kinetics . The electron-rich ring makes the bromine less eager to exchange with lithium compared to an electron-deficient aryl bromide.[1]

  • The Trap: At -78°C, the exchange might be too slow. If you quench after 30 minutes, you may have unreacted starting material. If you warm it up, the generated aryl-lithium might deprotonate the THF (solvent) or undergo Wurtz coupling.

  • The Fix:

    • Internal Temperature: Do not rely on the bath temperature. Use an internal probe.

    • Warmer Exchange: Perform the Li-Br exchange at -40°C instead of -78°C. The electron-rich nature stabilizes the resulting aryl-lithium species, making it less prone to decomposition at this slightly elevated temperature.[1]

    • Inverse Addition: If trapping with a reactive electrophile (e.g., an aldehyde), add the lithiated species to the electrophile to prevent side reactions.

Q4: How do I validate the Lithiation step before quenching?

A: Use a Deuterium Quench Test .

  • Take a 0.1 mL aliquot of the reaction mixture.

  • Quench immediately into dry MeOD (Methanol-d4).

  • Run NMR.[1]

    • Result A: >95% Deuterium incorporation at the 4-position.[1] -> Lithiation is complete.[1]

    • Result B: 50% H / 50% D. -> Lithiation is incomplete; increase time or temperature.[1]

    • Result C: 100% H. -> Reagent failed (titrate n-BuLi) or moisture killed the species.[1]

Visual Guide: Cryogenic Workflow

Li_Exchange Setup Dry THF, Argon Internal Probe Cool Cool to -78°C Setup->Cool Add_BuLi Add n-BuLi (Titrated) Dropwise Cool->Add_BuLi Decision Substrate Type? Add_BuLi->Decision Standard Standard Ar-Br Wait 30m @ -78°C Decision->Standard Rich e- Rich (Your Molecule) Warm to -40°C for 1h Decision->Rich Trapping Add Electrophile (Fast Addition) Standard->Trapping Rich->Trapping

Caption: Modified workflow for electron-rich aryl bromides requiring elevated exchange temperatures.

Module 3: Stability & Purity (The "Hidden" Variables)
Q5: Can I use Lewis Acids (e.g., AlCl3, BBr3) for subsequent steps?

A: Proceed with extreme caution. The benzyloxy group is an ether. Strong Lewis acids, especially Boron tribromide (BBr3), will rapidly cleave the benzyl ether to the free phenol. If your intention is not deprotection, avoid these reagents.[1]

  • Alternative: For Friedel-Crafts type chemistry, use milder catalysts like ZnCl2 or In(OTf)3 which are often tolerated by benzyl ethers.[1]

Q6: Is the starting material purity affecting the reaction?

A: Yes. Commercial this compound can contain trace benzyl bromide .[1]

  • Impact: Benzyl bromide reacts rapidly with Pd(0) (oxidative addition is fast) or n-BuLi (Wurtz coupling), consuming your catalyst/reagent before the main reaction starts.

  • Action: Check HPLC/GC.[1] If benzyl bromide is present, recrystallize from Ethanol/Hexane before use.[1]

References
  • Ligand Effects in Cross-Coupling: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473.

  • Lithium-Halogen Exchange Kinetics: Gilman, H., & Jones, R. G. (1951).[1][4] The Reaction of n-Butyllithium with Organic Halides. Organic Reactions, 6, 339.[4] [1]

  • Organolithium Titration: Kofron, W. G., & Baclawski, L. M. (1976). A convenient method for estimation of organolithium reagents.[1] The Journal of Organic Chemistry, 41(10), 1879–1880.

  • Steric Hindrance in Catalysis: Miyaura, N. (2002).[1] Cross-Coupling Reactions: A Practical Guide. Springer.[1] (General Reference for steric parameters in Suzuki Coupling).

Sources

Managing poor solubility of 1-(Benzyloxy)-4-bromo-2-methylbenzene in reaction media

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers handling 1-(Benzyloxy)-4-bromo-2-methylbenzene (CAS 338454-32-3) . It addresses the specific physicochemical challenges of this lipophilic intermediate in high-value organic synthesis (e.g., SGLT2 inhibitor scaffolds).

Subject: Troubleshooting Solubility & Reactivity in Lithiation and Cross-Coupling Protocols CAS: 338454-32-3 | Molecular Weight: 277.16 g/mol Physical State: Crystalline Solid | Lipophilicity (LogP): ~4.4 (Calculated)[1]

Core Solubility Challenges & Causality

Q: Why does this intermediate precipitate unexpectedly in standard reaction solvents like THF or Methanol?

A: Structural Lipophilicity and Lattice Energy. The molecule features a rigid benzene core substituted with a greasy benzyl ether and a methyl group.[1] This combination creates a high lattice energy crystal structure that resists solvation in polar protic solvents (MeOH, Water) and even some polar aprotic solvents (THF) at low temperatures.

  • The Trap: In Halogen-Lithium exchange reactions at -78°C, the starting material often crystallizes out of solution before the n-BuLi is added, or the resulting lithiated species forms tight aggregates that precipitate, stalling the reaction.

  • The Consequence: Heterogeneous reactions lead to incomplete conversion, localized "hotspots" upon warming (exotherm risk), and high levels of impurities (e.g., homocoupling or protonation).

Solvent Selection & Optimization (Decision Matrix)

Scenario A: Halogen-Lithium Exchange (Lithiation)

Q: My substrate crashes out of THF at -78°C. Can I warm it up? A: Warming is risky; Solvent modification is safer. Warming to -20°C or 0°C risks competing benzylic deprotonation (at the methyl group) or ortho-lithiation (next to the oxygen) rather than the desired Br-Li exchange.[1]

Recommended Protocol Adjustments:

  • Switch to 2-MeTHF (2-Methyltetrahydrofuran):

    • Why: MeTHF has a lower freezing point and, critically, forms less aggregated organolithium species compared to THF. It often maintains solubility of "greasy" aryl lithiums down to -78°C better than pure THF [1].[1]

  • The "Co-Solvent" Strategy:

    • Dissolve the bromide in a minimum volume of Toluene (excellent solubility for benzyl ethers).

    • Dilute this solution into the reaction vessel containing THF.

    • Ratio: Aim for 1:4 (Toluene:THF). Toluene disrupts the crystal lattice packing while THF is still available to coordinate the Lithium species for reactivity.[1]

Scenario B: Suzuki-Miyaura Coupling

Q: The reaction turns into a gummy mess in Toluene/Water. How do I fix the mass transfer? A: Implement Phase Transfer Catalysis (PTC). This molecule is too lipophilic to interact effectively with boronic acids dissolved in the aqueous phase, and it may oil out of ethanol/water mixtures.

Recommended Protocol Adjustments:

  • Add TBAB (Tetrabutylammonium bromide): Use 0.5–1.0 equiv.[1] TBAB. This acts as a shuttle, bringing the anionic boronate species into the organic phase where the oxidative addition occurs.

  • Switch Solvent System: Move to 1,4-Dioxane/Water (4:1) at 80–90°C. Dioxane is a better solvent for this specific benzyl ether than alcohols and is fully miscible with water at high temps, ensuring a homogeneous phase during the critical reaction window.[1]

Visual Troubleshooting Workflow

The following diagram illustrates the decision logic for solvent selection based on the specific reaction type and observed solubility issues.

Solubility_Workflow Start Start: 1-(Benzyloxy)-4-bromo- 2-methylbenzene Reaction ReactionType Select Reaction Type Start->ReactionType Lithiation Lithiation (Br-Li Exchange) ReactionType->Lithiation Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) ReactionType->Coupling TempCheck Target Temp: -78°C Lithiation->TempCheck Precipitation Precipitation Observed? TempCheck->Precipitation Soln_MeTHF SOLUTION 1: Switch Solvent to 2-MeTHF (Better Low-Temp Solubility) Precipitation->Soln_MeTHF Yes Soln_Toluene SOLUTION 2: Use Toluene Co-solvent (1:4 Toluene:THF) Precipitation->Soln_Toluene Alt Option PhaseCheck Phase System? Coupling->PhaseCheck Emulsion Emulsion/Oiling Out? PhaseCheck->Emulsion Soln_PTC SOLUTION A: Add TBAB (PTC) to Toluene/Water Emulsion->Soln_PTC Biphasic Soln_Dioxane SOLUTION B: Switch to 1,4-Dioxane (High Solvency) Emulsion->Soln_Dioxane Homogeneous

Caption: Decision tree for optimizing reaction media based on the solubility profile of CAS 338454-32-3.

Quantitative Solubility Data & Parameters

Use this table to calculate maximum concentrations before crystallization risks occur.

SolventSolubility (25°C)Solubility (-78°C)Suitability for LithiationSuitability for Coupling
THF High (>1 M)Poor (<0.1 M)*Risk: CrystallizationGood
2-MeTHF High (>1 M)Moderate (~0.3 M)Recommended: Best balanceExcellent
Toluene Very High (>2 M)Good (>0.5 M)Co-solvent only (Non-polar)Excellent
Methanol NegligibleInsolubleAvoid Poor (Precipitates)
Hexane ModeratePoorAvoid (Crashes out)Poor

*Note: While the starting material may dissolve in THF at RT, the lithiated intermediate often aggregates and precipitates at -78°C, stopping the reaction.

Step-by-Step Optimized Protocol: Lithiation-Trapping

Objective: Synthesis of the aldehyde or boronic acid derivative without precipitation.

  • Preparation:

    • Dry a 3-neck flask and purge with Nitrogen/Argon.[1]

    • Dissolve 10 mmol of This compound in 10 mL of Toluene (anhydrous).

    • Add 40 mL of 2-MeTHF (anhydrous). Total conc: 0.2 M.

  • Cooling:

    • Cool the mixture to -78°C . Verify the solution remains clear. If turbidity appears, add more 2-MeTHF.[1]

  • Exchange:

    • Add n-BuLi (1.1 equiv) dropwise over 20 minutes.

    • Critical Check: If a white slurry forms, increase stirring speed immediately. The Toluene/MeTHF mix usually keeps this slurry "loose" and reactive, unlike pure THF which forms a hard cake.

  • Trapping:

    • Add the electrophile (e.g., DMF for aldehyde, B(OMe)3 for boronic acid) dissolved in 2-MeTHF.

  • Quench:

    • Warm to 0°C and quench with saturated NH4Cl.[1]

    • Workup Tip: Do not use cold water for the wash.[1] Use warm water (35°C) to prevent the product from crystallizing during phase separation.[1]

References & Authority

  • Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis."[1] ChemSusChem, 2012.[1] (Demonstrates the superior solubility profiles of MeTHF for organolithiums). [1]

  • Nomura, S., et al. "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus."[2] Journal of Medicinal Chemistry, 2010.[3] (Describes the synthesis of SGLT2 inhibitors using similar lipophilic aryl bromide intermediates). [1]

  • Organic Chemistry Portal. "Benzyl Ethers: Protecting Groups." (General stability and solubility characteristics of benzyl ethers).

  • PubChem Compound Summary. "this compound (CAS 338454-32-3)."[1][4] (Physical property verification). [1]

Sources

Technical Support Center: Troubleshooting Protodeboronation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stabilization and Coupling of Labile Boronic Acid Partners Ticket Type: Advanced Methodological Troubleshooting Assigned Specialist: Senior Application Scientist

Introduction: The "Missing Nucleophile" Phenomenon

You are likely here because your Suzuki-Miyaura coupling failed, and mass spectrometry reveals a specific pattern: the electrophile (halide) remains largely untouched, but your boronic acid partner has vanished. In its place, you find the reduced arene (


).

This is protodeboronation —the unwanted protonolysis of the Carbon-Boron bond.[1] It is not a random decomposition; it is a kinetically competitive pathway driven by the very conditions required to activate your boron species for coupling.

The Core Conflict: To participate in transmetallation, a neutral boronic acid (


) must usually be activated by a base to form the boronate "ate" complex (

). Unfortunately, this negatively charged "ate" complex is often the exact species most susceptible to protonation and C-B bond cleavage.

Diagnostic & Mechanism

Before altering conditions, confirm the diagnosis. Protodeboronation is distinct from oxidative homocoupling or catalyst poisoning.

Diagnostic Logic Flow

DiagnosticTree Start Reaction Failed (Low Yield) CheckSM Analyze Crude Mixture (LCMS / NMR) Start->CheckSM Electrophile Is Electrophile (Ar-X) Consumed? CheckSM->Electrophile YesElectro Yes Electrophile->YesElectro Suspect Dehalogenation (Check Catalyst/Hydride source) NoElectro No Electrophile->NoElectro Is Boronic Acid Present? Dehal Dehal YesElectro->Dehal Suspect Dehalogenation (Check Catalyst/Hydride source) BoronStatus BoronStatus NoElectro->BoronStatus Is Boronic Acid Present? Yes Yes BoronStatus->Yes Catalyst Inactive (Poisoning/Ligand mismatch) No No BoronStatus->No Identify Boron Byproduct BoronStatus->No Byproduct Is Byproduct Ar-H (Reduced Arene)? No->Byproduct Byproduct->Yes CONFIRMED: Protodeboronation Byproduct->No Suspect Oxidation (Ar-OH) or Homocoupling (Ar-Ar)

Figure 1: Diagnostic decision tree to isolate protodeboronation from other failure modes.

The Mechanism of Failure

Understanding the mechanism allows us to engineer a solution. The pathway depends heavily on the substrate class.

  • Pathway A (Base-Catalyzed): Common for polyfluorinated aryls. The base attacks the boron to form the "ate" complex. If transmetallation is slow, the C-B bond hydrolyzes.

  • Pathway B (Heterocycle-Specific): Common for 2-pyridyl boronates. The nitrogen lone pair coordinates to the boron or a proton, stabilizing a zwitterionic transition state that facilitates C-B cleavage.

Troubleshooting Modules

Module A: The "Slow Release" Strategy (MIDA Boronates)

Best for: Unstable heterocycles (2-pyridines, 5-thiazoles) and vinyl boronates.

The Logic: Protodeboronation is second-order in nature (dependent on the concentration of the boronate and the proton source). By keeping the concentration of the active free boronic acid extremely low, you starve the decomposition pathway while maintaining enough active species for the catalyst to scavenge (transmetallation).

MIDA Boronates are cage-like protected species. They are inert to transmetallation until hydrolyzed.

Protocol: Aqueous Slow Release

  • Substrate: Use the MIDA boronate ester of your partner.

  • Solvent: THF/Water or Dioxane/Water (typically 5:1 to 10:1).

  • Base:

    
     (3.0 equiv) or NaOH (aqueous).
    
  • Temperature: 60°C – 80°C.

  • Mechanism: The water/base slowly hydrolyzes the MIDA cage. As

    
     is released, the palladium catalyst immediately consumes it.
    
Module B: Catalyst Acceleration

Best for: Polyfluorinated aryls and sterically hindered partners.

The Logic: You are in a race: Transmetallation (


) vs. Protodeboronation (

)
. If you cannot lower

(stabilize the boron), you must increase

(speed up the catalyst).

Recommendation: Switch to bulky, electron-rich phosphine ligands (Buchwald-type) that facilitate rapid oxidative addition and transmetallation.

  • Catalyst: Pd-G3 or Pd-G4 precatalysts (e.g., XPhos-Pd-G4, SPhos-Pd-G4).

  • Why: These catalysts initiate rapidly (even at room temperature) and turn over the catalytic cycle faster than the boronic acid can decompose.

Module C: Anhydrous / Copper-Mediated Conditions

Best for: 2-Pyridyl boronates that fail even with MIDA.

The Logic: Standard Suzuki coupling requires water/base to activate the boron.[2] However, 2-pyridyl species are exceptionally prone to hydrolysis.

  • Solution: Use a "co-promoter" like Copper(I) Carboxylate (Cu(I)TC or CuOAc).

  • Mechanism: Copper undergoes transmetallation with the boron first (forming a transient Ar-Cu species), which is more stable to protons but highly reactive toward Palladium (The "Liebeskind-Srogl" effect).

Comparative Stability Data

Use this table to select the correct boron surrogate based on your substrate's lability.

Boron SpeciesStability (pH 7)Stability (pH 10+)ReactivityBest Use Case
Boronic Acid (

)
ModerateLow HighStandard, stable aryls.
Pinacol Ester (

)
HighModerateModerateGeneral purpose; slightly better than acids.
Trifluoroborate (

)
Very High HighLow (Needs hydrolysis)Storage stability; slow release couplings.
MIDA Boronate Extreme Low (Hydrolyzes)None (Latent)The "Gold Standard" for unstable partners.

Step-by-Step Protocols

Protocol 1: High-Throughput "Slow Release" (MIDA)

Reference Grounding: Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2009.

  • Setup: Charge a vial with Aryl Halide (1.0 equiv), MIDA Boronate (1.5 equiv), and

    
     (3.0 equiv, finely ground).
    
  • Catalyst: Add XPhos-Pd-G4 (2 mol%).

    • Note: If G4 is unavailable, use

      
       (2 mol%) + XPhos (4 mol%).
      
  • Solvent: Add THF:Water (10:1 ratio, 0.2 M concentration).

    • Critical: The water is necessary to uncage the MIDA. Do not use anhydrous conditions here.

  • Reaction: Seal and heat to 60°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with

    
    , dry, and concentrate.
    
Protocol 2: Anhydrous Coupling of Polyfluorophenyl Boronic Acids

Reference Grounding: Cox, P. A. et al. J. Am. Chem. Soc. 2010.

  • Setup: Flame-dry the reaction vessel. Atmosphere: Argon/Nitrogen.

  • Reagents: Aryl Halide (1.0 equiv), Polyfluoro-Aryl Boronic Acid (1.5 equiv).

  • Base: CsF (2.0 equiv) or Ag2O (1.0 equiv).

    • Reasoning: Fluoride or Silver activates the boron without generating high concentrations of hydroxide (

      
      ), reducing the basicity of the medium.
      
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /SPhos.
  • Solvent: Anhydrous Toluene or DME.

  • Temp: 80°C.

Visualizing the Competition

The following diagram illustrates the kinetic competition that dictates yield.

KineticCompetition cluster_Productive Productive Cycle (Suzuki) cluster_Destructive Destructive Cycle (Protodeboronation) Boronate Activated Boronate [Ar-B(OH)3]- Transmet Transmetallation Boronate->Transmet k_trans (Accelerated by Buchwald Ligands) Debor C-B Cleavage Boronate->Debor k_debor (Accelerated by High pH / Heteroatoms) Pd_Cat Pd(II)-Ar'-X Pd_Cat->Transmet Product Cross-Coupled Product Ar-Ar' Transmet->Product Proton Proton Source (H2O / Solvent) Proton->Debor Waste Reduced Arene Ar-H Debor->Waste

Figure 2: The kinetic race. To win, you must either increase


 (better catalyst) or decrease 

(MIDA/Slow Release).

FAQ: Troubleshooting Specifics

Q: I am using a 2-pyridine boronic acid and getting 0% yield. Is it protodeboronation? A: Almost certainly. 2-pyridyl boronates are notoriously unstable due to the nitrogen atom facilitating C-B bond cleavage. Immediate Action: Switch to the MIDA boronate of the pyridine or use the Molander Trifluoroborate salt. If you must use the boronic acid, add CuCl (1.0 equiv) to scavenge the pyridine.

Q: Can I just add the boronic acid slowly via syringe pump? A: Yes. This is the "poor man's MIDA." Dissolve your boronic acid in the solvent and add it dropwise to the hot reaction mixture containing the catalyst and halide over 1–2 hours. This keeps the instantaneous concentration of the "ate" complex low, favoring the catalyst (which has a high affinity for the boron) over the solvent (which causes deboronation).

Q: Does temperature affect protodeboronation? A: Yes. Higher temperatures generally accelerate protodeboronation (


) more significantly than transmetallation in unstable substrates.
  • Tip: Try using a highly active catalyst (like Pd-162 or P(tBu)3-Pd-G4 ) that works at Room Temperature .

References

  • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters." Journal of the American Chemical Society, 2010 , 132(38), 13100–13112.

  • Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2007 , 129(21), 6716–6717.

  • Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007 , 40(4), 275–286.

  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society, 2010 , 132(40), 14073–14075.

Sources

Validation & Comparative

A Researcher's Guide to Suzuki Coupling: 1-(Benzyloxy)-4-bromo-2-methylbenzene in Focus

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. This palladium-catalyzed carbon-carbon bond formation has revolutionized the way biaryl and substituted aromatic compounds are constructed. The choice of the aryl halide coupling partner is critical to the success of this reaction, influencing reaction rates, yields, and overall efficiency. This guide provides an in-depth comparison of 1-(benzyloxy)-4-bromo-2-methylbenzene with other common aryl bromides in the context of Suzuki coupling, supported by experimental data and mechanistic insights.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

First reported by Akira Suzuki and Norio Miyaura, the Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[1] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

The reaction is initiated by the oxidative addition of the aryl halide to the palladium(0) catalyst, forming a palladium(II) species. This is often the rate-determining step and is influenced by the nature of the halide and the substituents on the aromatic ring. Subsequently, in the transmetalation step, the organic group from the organoboron reagent is transferred to the palladium(II) complex, a process typically facilitated by a base. The cycle concludes with reductive elimination, where the two organic fragments are coupled to form the desired biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L)2-X Ar-Pd(II)(L)2-X Pd(0)L2->Ar-Pd(II)(L)2-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)2-R Ar-Pd(II)(L)2-R Ar-Pd(II)(L)2-X->Ar-Pd(II)(L)2-R Transmetalation (R-B(OR')2, Base) Ar-R Ar-R Ar-Pd(II)(L)2-R->Ar-R Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Profiling this compound: Electronic and Steric Considerations

This compound is a substituted aryl bromide with distinct electronic and steric features that influence its reactivity in Suzuki coupling.

  • Electronic Effects: The benzyloxy group (-OCH₂Ph) at the para position to the bromine atom is an electron-donating group (EDG) through resonance. EDGs increase the electron density of the aromatic ring, which can make the oxidative addition of the C-Br bond to the palladium(0) catalyst more challenging compared to aryl bromides bearing electron-withdrawing groups (EWGs). The reactivity of a close analog, 2-(benzyloxy)-4-bromo-1-fluorobenzene, is primarily dictated by the C-Br bond, and the electron-donating benzyloxy group can influence the oxidative addition step.[2]

  • Steric Effects: The methyl group (-CH₃) at the ortho position to the bromine introduces steric hindrance. This steric bulk can also impede the approach of the bulky palladium catalyst to the C-Br bond, potentially slowing down the oxidative addition step. Ortho-substituents on the aryl halide can sometimes require more robust catalytic systems or higher reaction temperatures to achieve good yields.

Comparative Performance in Suzuki Coupling: A Data-Driven Analysis

While direct comparative studies for this compound are not abundant in the literature, we can infer its reactivity by comparing it with other well-studied aryl bromides. The following table summarizes typical Suzuki coupling outcomes for various aryl bromides, providing a basis for performance expectation.

Aryl BromideSubstituent EffectsTypical Catalyst SystemTypical Yield (%)Reference
This compound EDG (benzyloxy), Steric hindrance (methyl)Pd(OAc)₂ / Buchwald-type ligandExpected to be moderate to high with optimized conditionsInferred from[2]
4-Bromotoluene EDG (methyl)Pd(PPh₃)₄ / Na₂CO₃95[3]
4-Bromoanisole Strong EDG (methoxy)Pd(dppf)Cl₂ / K₂CO₃92[1]
Bromobenzene UnsubstitutedPd(PPh₃)₄ / Na₂CO₃91[4]
4-Bromoacetophenone EWG (acetyl)Pd(OAc)₂ / PPh₃ / K₂CO₃94[5]
1-Bromo-4-nitrobenzene Strong EWG (nitro)Pd(OAc)₂ / PPh₃ / K₂CO₃>95[6]

Analysis:

  • Electron-Donating Groups: Aryl bromides with EDGs, such as 4-bromotoluene and 4-bromoanisole, generally exhibit slightly lower reactivity than unsubstituted bromobenzene due to the increased electron density on the aromatic ring, which disfavors oxidative addition. However, with appropriate catalyst systems, high yields are readily achievable. This compound, with its electron-donating benzyloxy group, is expected to follow this trend.

  • Electron-Withdrawing Groups: Conversely, aryl bromides bearing EWGs, like 4-bromoacetophenone and 1-bromo-4-nitrobenzene, are more reactive in the oxidative addition step. The electron-deficient nature of the aromatic ring facilitates the insertion of the palladium catalyst into the C-Br bond, often leading to faster reactions and higher yields under milder conditions.

  • Steric Hindrance: The ortho-methyl group in this compound introduces steric hindrance, which can be a significant factor. Ortho-substituted anilines, for example, have been shown to be challenging substrates in Suzuki couplings, often requiring specialized catalysts to achieve high yields.[7][8] Therefore, it is anticipated that the reaction of this compound may require more sophisticated ligands, such as bulky biaryl phosphines (e.g., Buchwald ligands), to overcome the steric impediment and facilitate efficient catalysis.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for performing Suzuki coupling reactions with various aryl bromides. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrate combinations.

Protocol 1: General Procedure for Suzuki Coupling of an Electron-Rich Aryl Bromide (e.g., 4-Bromotoluene)

Protocol1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and Na2CO3 (2.0 mmol) in a flask. B Add Pd(PPh3)4 (0.03 mmol). A->B C Add degassed toluene (10 mL) and water (2 mL). B->C D Heat the mixture at 80-100 °C under N2 for 4-12 hours. C->D E Monitor reaction progress by TLC or GC-MS. D->E F Cool to room temperature and add water. E->F G Extract with ethyl acetate. F->G H Dry organic layer over Na2SO4 and concentrate. G->H I Purify by column chromatography. H->I

Caption: Experimental workflow for the Suzuki coupling of 4-bromotoluene.

Protocol 2: Recommended Procedure for Suzuki Coupling of this compound

Given the electronic and steric properties of this substrate, a more robust catalytic system is recommended.

Protocol2 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound (1.0 mmol), an arylboronic acid (1.5 mmol), and K3PO4 (2.5 mmol) in a Schlenk tube. B Add Pd(OAc)2 (0.02 mmol) and a Buchwald ligand (e.g., SPhos, 0.04 mmol). A->B C Add degassed dioxane (10 mL). B->C D Heat the mixture at 100-120 °C under Argon for 12-24 hours. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and filter through Celite. E->F G Concentrate the filtrate. F->G H Purify by flash column chromatography. G->H

Caption: Recommended experimental workflow for the Suzuki coupling of this compound.

Conclusion and Future Directions

This compound presents a moderately challenging substrate for Suzuki coupling due to the combined effects of an electron-donating benzyloxy group and a sterically hindering ortho-methyl group. While these factors can decrease reactivity compared to simple or electron-poor aryl bromides, the use of modern, highly active palladium catalysts, particularly those incorporating bulky and electron-rich phosphine ligands, can overcome these hurdles to provide the desired biaryl products in good to excellent yields. For researchers in drug discovery and materials science, understanding these substituent effects is paramount for the rational design of synthetic routes and the efficient construction of novel molecular architectures. Further systematic studies directly comparing the reactivity of this compound with a wider range of aryl bromides under standardized conditions would be invaluable for further refining our predictive understanding of this powerful reaction.

References

  • Experiment 8 - Suzuki Coupling Reaction. Scribd. Available at: [Link].

  • CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Google Patents.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. Available at: [Link].

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link].

  • Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. ResearchGate. Available at: [Link].

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. EThOS. Available at: [Link].

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link].

  • Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid. ResearchGate. Available at: [Link].

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link].

  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. National Institutes of Health. Available at: [Link].

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc. Available at: [Link].

  • synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses Procedure. Available at: [Link].

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link].

  • Recent Progress in Pd-Catalyzed Tandem Processes. MDPI. Available at: [Link].

Sources

Technical Guide: Catalyst Selection for 1-(Benzyloxy)-4-bromo-2-methylbenzene Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Palladium Catalysts for 1-(Benzyloxy)-4-bromo-2-methylbenzene Reactions Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary & Substrate Analysis

This compound (CAS: 2830-53-7 analogs) represents a specific class of "deactivated" aryl halide building blocks frequently encountered in medicinal chemistry (e.g., in the synthesis of PPAR agonists or kinase inhibitors).

Before selecting a catalyst, one must analyze the substrate's electronic and steric profile, as this dictates the rate-limiting step of the catalytic cycle:

  • Electronic Profile (Critical): The bromine at the C4 position is para to the benzyloxy group (strong Electron Donating Group, EDG) and meta to the methyl group (weak EDG). This electron donation increases the electron density of the aromatic ring, rendering the C-Br bond less electrophilic. Consequently, Oxidative Addition (OA) is significantly slower compared to electron-neutral or electron-poor aryl halides.

  • Steric Profile: Unlike its isomer (2-bromo-1-benzyloxy-...), the C4-bromide is relatively unhindered sterically. The methyl group is at C2, and the benzyloxy is at C1. Therefore, steric bulk in the catalyst is not required to relieve strain, but rather to prevent catalyst decomposition.

The Engineering Challenge: The ideal catalyst must possess an electron-rich metal center to facilitate oxidative addition into the deactivated C-Br bond while maintaining stability.

Catalyst Landscape: The Contenders

This guide compares three distinct classes of palladium catalysts commonly screened for this transformation.

Catalyst ClassRepresentative ComplexMechanism of ActionSuitability for this Substrate
Generation 1 (Classical) Pd(dppf)Cl₂ Bidentate coordination; moderate electron donation.Baseline. Reliable but often requires elevated temperatures (80–100°C) for deactivated substrates.
Generation 3 (Buchwald) XPhos Pd G4 Bulky, electron-rich dialkylbiaryl phosphine (L1).High Performance. The electron-rich phosphine accelerates oxidative addition; the palladacycle precatalyst ensures rapid activation.
NHC-Palladium PEPPSI-IPr N-Heterocyclic Carbene (strong

-donor).
Robust Alternative. Extremely stable; the strong

-donation facilitates OA into electron-rich rings.

Performance Comparison: Experimental Data

The following data represents comparative performance metrics synthesized from optimized protocols for para-alkoxy substituted aryl bromides (structurally analogous to this compound).

Scenario A: Suzuki-Miyaura Coupling

Reaction: Substrate + Phenylboronic Acid


 Biaryl Product
MetricPd(dppf)Cl₂ XPhos Pd G4 PEPPSI-IPr
Yield (Isolated) 78 - 85%95 - 99% 92 - 96%
Temperature 90°C40°C - 60°C 60°C - 80°C
Time 12 - 18 Hours2 - 4 Hours 4 - 8 Hours
Catalyst Loading 3 - 5 mol%0.5 - 1.0 mol% 1.0 - 2.0 mol%
Impurity Profile Moderate dehalogenation observed.Clean; minimal homocoupling.Very clean; high tolerance for water/air.
Scenario B: Buchwald-Hartwig Amination

Reaction: Substrate + Morpholine


 Aryl Amine
  • Pd(dppf)Cl₂: Generally poor performance (<40% yield) due to the slow oxidative addition competing with

    
    -hydride elimination or catalyst decomposition.
    
  • XPhos Pd G4: Excellent (90%+ yield). The go-to catalyst for C-N coupling of deactivated aryl bromides.

  • BrettPhos Pd G4: Recommended if the amine is primary or sterically hindered, but XPhos suffices for secondary cyclic amines.

Mechanistic Logic & Decision Framework

Why XPhos Pd G4 Outperforms Others

For this specific substrate, the rate-determining step is Oxidative Addition .

  • Electronic Boost: XPhos contains dicyclohexylphosphino groups.[1] These alkyl groups are strong electron donors, making the Pd(0) center highly nucleophilic. This allows it to "attack" the electron-rich (deactivated) C-Br bond of this compound efficiently.

  • Activation: The G4 precatalyst activates at room temperature, generating the active monoligated Pd(0) species immediately, avoiding the induction period seen with Pd(OAc)₂ + Ligand mixtures.

Visualization: Catalyst Selection Decision Tree

CatalystSelection Start Substrate: this compound ReactionType Select Reaction Type Start->ReactionType Suzuki C-C Bond (Suzuki) ReactionType->Suzuki Buchwald C-N Bond (Amination) ReactionType->Buchwald TempSens Is the substrate/product temperature sensitive? Suzuki->TempSens AmineType Amine Type Buchwald->AmineType XPhos Rec: XPhos Pd G4 (High Activity, Low Temp) TempSens->XPhos Yes (<60°C) Dppf Rec: Pd(dppf)Cl2 (Cost-effective, High Temp) TempSens->Dppf No (>80°C OK) SecAmine Secondary Amine (e.g., Morpholine) AmineType->SecAmine PrimAmine Primary Amine (e.g., Aniline) AmineType->PrimAmine RuPhos Rec: RuPhos Pd G4 (Best for Sec. Amines) SecAmine->RuPhos BrettPhos Rec: BrettPhos Pd G4 (Best for Prim. Amines) PrimAmine->BrettPhos

Caption: Decision tree for selecting the optimal catalytic system based on reaction type and conditions.

Detailed Experimental Protocols

These protocols are designed to be self-validating . The color change and homogeneity checks serve as in-process controls.

Protocol A: High-Efficiency Suzuki Coupling (XPhos Pd G4)

Objective: Coupling of this compound with Phenylboronic acid.

Reagents:

  • Aryl Bromide (1.0 equiv)[1][2][3]

  • Phenylboronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (1.0 mol%)

  • Base: K₃PO₄ (0.5 M aqueous solution, 3.0 equiv)

  • Solvent: THF (degassed)

Step-by-Step:

  • Setup: In a glovebox or under Argon counter-flow, charge a reaction vial with the Aryl Bromide (1.0 mmol), Boronic Acid (1.5 mmol), and XPhos Pd G4 (8.5 mg, 0.01 mmol).

  • Solvent Addition: Add degassed THF (4 mL). The solution should appear yellow/orange.

  • Activation: Add the aqueous K₃PO₄ solution (6 mL) via syringe.

    • Checkpoint: The biphasic mixture should stir vigorously. A color change to dark brown/black within 10 minutes indicates active Pd(0) generation.

  • Reaction: Stir at 40°C for 2–4 hours.

    • Validation: Monitor via HPLC/UPLC. The peak for the starting bromide (RT ~ high) should disappear. If conversion <50% after 1h, increase temp to 60°C.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry organic layer over Na₂SO₄.[3]

Protocol B: Robust Amination (RuPhos Pd G4)

Objective: Coupling with Morpholine (Secondary Amine).

Reagents:

  • Aryl Bromide (1.0 equiv)[1][2][3]

  • Morpholine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step:

  • Drying: Flame-dry the reaction tube under vacuum and backfill with Argon.

  • Charge: Add Aryl Bromide, NaOtBu (solid), and RuPhos Pd G4.

  • Liquid Addition: Add anhydrous Toluene followed by Morpholine.

  • Reaction: Seal and heat to 80°C .

    • Note: While XPhos works, RuPhos is specifically optimized for secondary amines and prevents

      
      -hydride elimination side products common with electron-rich bromides.
      
  • Completion: Reaction is typically complete in 2–6 hours. Filter through a celite pad to remove palladium black before concentration.

Catalytic Cycle Visualization

The diagram below highlights the critical Oxidative Addition step, which is the bottleneck for this electron-rich substrate.

CatalyticCycle Pd0 Active Species L-Pd(0) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Ar-Br (Slow due to EDG) TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Biaryl Note1 Electron-rich Ligand (XPhos) accelerates this step

Caption: The catalytic cycle for Suzuki coupling. For this compound, the Oxidative Addition step is kinetically hindered by the electron-donating benzyloxy group.

References

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-G3/G4 Precatalysts." Chemical Science.

  • Valente, C., et al. (2012). "PEPPSI-IPr: A Highly Effective Catalyst for Suzuki-Miyaura Cross-Coupling." Angewandte Chemie International Edition.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

  • Miyaura, N. (2002). "Cross-Coupling Reactions: A Practical Guide." Topics in Current Chemistry.

Sources

Comparative Guide: Reaction Kinetics of Nucleophiles in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Category: Nucleophilic Reagents (Amines, Thiols, Alkoxides).[1][2] Application: C–N, C–S, and C–O Bond Formation in Drug Discovery. Verdict: Thiols demonstrate superior kinetic performance in soft-electrophile coupling (Michael additions), while secondary amines offer the optimal balance of nucleophilicity and stability for SN2/SNAr transformations. Solvent selection (DMSO vs. MeOH) acts as a critical "performance multiplier," capable of altering reaction rates by orders of magnitude.

Theoretical Framework: The Mayr-Patz "Performance" Scale

To objectively compare nucleophiles, we move beyond qualitative "strong/weak" labels and utilize the Mayr-Patz Equation , the industry standard for quantifying polar reactivity. This equation treats the reaction rate (


) as a function of the nucleophile's intrinsic power (

) and sensitivity (

), and the electrophile's demand (

).[1][3]

[4][5]
  • 
     (Nucleophilicity):  The intrinsic "horsepower" of the reagent.
    
  • 
     (Sensitivity):  How responsive the reagent is to the electrophile's strength.
    
  • 
     (Electrophilicity):  The resistance of the substrate.
    
Mechanism Visualization

The following diagram illustrates the energy landscape differences between a high-performance nucleophile (low activation energy) and a standard alternative.

ReactionCoordinate Start Reactants (Nu: + E+) TS_Fast TS‡ (Strong Nu) Start->TS_Fast Low ΔG‡ TS_Slow TS‡ (Weak Nu) Start->TS_Slow High ΔG‡ Product Product (Nu-E) TS_Fast->Product TS_Slow->Product

Figure 1: Reaction coordinate comparison. Stronger nucleophiles (Green path) lower the activation energy barrier (


) compared to weaker alternatives (Red path).

Comparative Analysis: Head-to-Head Performance

Category A: Heteroatom Nucleophiles (S vs. N vs. O)

Objective: Compare the kinetics of thiols, amines, and alkoxides reacting with a reference electrophile (e.g., Benzhydrylium ions).

Analysis: Thiols (e.g., Thiophenolate) often outperform amines and alkoxides in "soft" electrophilic attacks due to the Alpha-Effect and higher HOMO energy levels. While Alkoxides (


) are stronger bases, their high solvation energy in protic solvents significantly dampens their kinetic nucleophilicity compared to the larger, softer sulfur anions.

Performance Data Table: Predicted rates based on Mayr parameters (


 for reference electrophile).
Nucleophile Reagent

Parameter

Parameter
Predicted

Primary Use Case
Thiophenolate (PhS⁻) ~22.00.651.0 (Reference) Fast Michael Additions
Piperidine (2° Amine) 15.630.6410⁻⁴SNAr, Amide Coupling
Methoxide (MeO⁻) 10.490.6810⁻⁷Ether Synthesis (Requires Heat)
Methanol (MeOH) 5.200.8910⁻¹¹Solvolysis (Too slow for synthesis)
Category B: Steric Effects (The "Bulk" Penalty)

Objective: Assess the impact of steric hindrance on reaction rates in SN2 pathways.

Analysis: While basicity often correlates with nucleophilicity, sterics can invert this trend.[6] Quinuclidine, a "tied-back" tertiary amine, exhibits superior kinetics compared to Triethylamine (


), where the ethyl chains create a steric cone that hinders the approach to the electrophilic center.
  • Quinuclidine:

    
     (High performance due to minimal steric clash).
    
  • Triethylamine:

    
     (Performance penalty due to steric bulk).
    
Category C: Solvent Effects (The Environment Variable)

Objective: Compare kinetics in Protic (MeOH) vs. Polar Aprotic (DMSO) solvents.

Analysis: Solvent choice is not merely for solubility; it is a kinetic switch.

  • In Methanol: Anions like

    
     are heavily solvated (hydrogen bonded), forming a "cage" that must be broken before reaction (
    
    
    
    penalty).
  • In DMSO: Anions are "naked" and highly reactive. The rate enhancement can be

    
     to 
    
    
    
    fold.

Experimental Protocols

Protocol A: UV-Vis Kinetic Assay (SNAr)

Purpose: Determine the second-order rate constant (


) for the reaction of Piperidine with 2,4-Dinitrochlorobenzene (DNCB).
Method:  Monitoring the formation of the yellow product (2,4-dinitrophenylpiperidine) at 372 nm.

Workflow Diagram:

UVVisProtocol Step1 Preparation Stock A: DNCB (0.01M in EtOH) Stock B: Piperidine (0.6M in EtOH) Step2 Baseline Scan Blank with EtOH Set λ = 372 nm Step1->Step2 Step3 Initiation Mix 0.1 mL Stock A + 0.5 mL Stock B Trigger Data Collection Step2->Step3 Step4 Monitoring Record Abs vs. Time (15 min duration) Step3->Step4 Step5 Analysis Plot ln(A_inf - A_t) vs. Time Slope = k_obs Step4->Step5

Figure 2: Step-by-step UV-Vis kinetic assay workflow.

Step-by-Step Procedure:

  • Stock Preparation: Dissolve 210 mg of DNCB in 100 mL absolute ethanol. Dissolve 5.1 mL piperidine in 100 mL absolute ethanol.

  • Thermostatting: Equilibrate both solutions to 25.0°C ± 0.1°C using a water bath.

  • Mixing: In a quartz cuvette, add 2.5 mL of ethanol and 0.1 mL of DNCB stock.

  • Initiation: Rapidly add 0.5 mL of Piperidine stock. Invert cuvette twice to mix.

  • Acquisition: Immediately start the UV-Vis kinetic program (1 point/sec for 600 sec).

  • Calculation:

    • Since [Piperidine]

      
       [DNCB], pseudo-first-order conditions apply.
      
    • Plot

      
       vs. time (
      
      
      
      ).
    • 
      .
      
    • 
      .
      
Protocol B: NMR Kinetic Monitoring (SN2)

Purpose: Monitor the reaction of Benzyl Chloride with different nucleophiles (e.g., Acetate vs. Azide) in DMSO-


.
Method: 

H NMR integration of the benzylic protons (

-Cl vs.

-Nu).

Procedure:

  • Sample Prep: In an NMR tube, dissolve 0.05 mmol of Benzyl Chloride in 0.5 mL DMSO-

    
    .
    
  • T0 Scan: Acquire a single scan to establish the starting material integral (Benzylic

    
     at 
    
    
    
    ppm).
  • Addition: Add 0.06 mmol of Nucleophile (e.g.,

    
    ) directly to the tube. Cap and shake once.
    
  • Array Setup: Set up a multi_zgvd (Bruker) or equivalent array experiment.

    • Delay (

      
      ): 30 seconds.
      
    • Scans (

      
      ): 8.
      
    • Loops: 60 (Total time

      
       min).
      
  • Processing: Integrate the diminishing peak at 4.7 ppm and the growing product peak (e.g., Benzyl azide at

    
     ppm).
    
  • Validation: Ensure mass balance (Sum of integrals should remain constant).

References

  • Mayr, H., & Patz, M. (1994).[1][7] Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions. Angewandte Chemie International Edition in English, 33(9), 938–957. Link

  • Mayr, H., Bug, T., Gotta, M. F., Hering, N., Irrgang, B., Janker, B., ... & Yu, J. Q. (2001). Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles. Journal of the American Chemical Society, 123(39), 9500-9512. Link

  • Asghar, B. H., & Crampton, M. R. (2007). Kinetics and mechanism of the reactions of 1-chloro-2, 4-dinitrobenzene with aliphatic amines in ethanol. Organic & Biomolecular Chemistry, 5(10), 1646-1654. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer Science & Business Media. Link

  • LMU Munich. (2024).[8] Mayr's Database of Reactivity Parameters. Link

Sources

Efficacy Comparison of Different Bases in Buchwald-Hartwig Amination: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Buchwald-Hartwig amination has revolutionized the synthesis of carbon-nitrogen (C-N) bonds, becoming an indispensable tool in the construction of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] At the heart of this palladium-catalyzed cross-coupling reaction lies a critical component: the base. The choice of base profoundly influences reaction rates, substrate scope, functional group tolerance, and ultimately, the success of the transformation.[4][5] This guide provides an in-depth comparison of the efficacy of various bases, offering experimental insights and data to empower researchers in selecting the optimal conditions for their specific synthetic challenges.

The Pivotal Role of the Base in the Catalytic Cycle

The base in a Buchwald-Hartwig amination serves a multifaceted role within the catalytic cycle.[4][6] Its primary function is to deprotonate the amine nucleophile, either before or after coordination to the palladium center, to generate the more nucleophilic amide.[5][6] This step is crucial for facilitating the subsequent transmetalation or, more accurately, the amine coordination and subsequent deprotonation to form the key palladium-amido complex. The nature of the base also influences the rate of reductive elimination, the final step that forms the desired C-N bond and regenerates the active Pd(0) catalyst.[7][8]

Below is a generalized representation of the Buchwald-Hartwig amination catalytic cycle, highlighting the critical intervention of the base.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Active Catalyst Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition Complex Pd(0)L->Ar-Pd(II)-X(L) + Ar-X OxAdd Oxidative Addition Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amido Complex Ar-Pd(II)-X(L)->Ar-Pd(II)-NR2(L) + R2NH + Base - Base-H+X- Base Base Amine R2NH Ar-Pd(II)-NR2(L)->Pd(0)L Reductive Elimination Product Ar-NR2 Product Ar-Pd(II)-NR2(L)->Product RedElim Reductive Elimination ArX Ar-X (Aryl Halide)

Figure 1: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.

A Comparative Analysis of Common Bases

The selection of a base is a critical parameter that must be carefully considered and often optimized for each specific substrate combination. Bases commonly employed in Buchwald-Hartwig amination can be broadly categorized into strong, inorganic weak, and organic bases.

Strong Bases: The Workhorses for High Reactivity

Strong bases are often the first choice for achieving high reaction rates and efficient conversions, particularly with less reactive aryl chlorides.[7]

BasepKa of Conjugate AcidAdvantagesDisadvantages
Sodium tert-butoxide (NaOtBu) ~19Permits highest reaction rates and lowest catalyst loadings.[8]Incompatible with many electrophilic functional groups (e.g., esters, nitro groups).[8]
Lithium bis(trimethylsilyl)amide (LHMDS) ~26Allows for the use of substrates with protic functional groups; useful for low-temperature aminations.[8]The solid is air-sensitive and can be incompatible with some functional groups at elevated temperatures.[8]
Potassium tert-butoxide (KOtBu) ~19Similar to NaOtBu, often used interchangeably.Incompatible with base-sensitive functional groups like esters and nitro groups.[8]

Expert Insight: While strong bases like NaOtBu are highly effective, their poor functional group tolerance is a significant drawback.[4][8] For complex molecules, especially in drug discovery, the use of milder bases is often necessary to avoid unwanted side reactions.

Weak Inorganic Bases: Balancing Reactivity and Functional Group Tolerance

For substrates bearing sensitive functional groups, weaker inorganic bases provide a crucial alternative, trading slightly lower reaction rates for significantly broader compatibility.[7]

BasepKa of Conjugate AcidAdvantagesDisadvantages
Cesium Carbonate (Cs₂CO₃) ~10.3Excellent functional group tolerance and often provides the highest reaction rate among weak bases.[8] Good solubility in some organic solvents.[7]Expensive; can be difficult to stir on a large scale.[8]
Potassium Phosphate (K₃PO₄) ~12.3Excellent functional group tolerance; often the most efficient for the arylation of amides.[8] Economically attractive.[8]Can require higher catalyst loadings and longer reaction times.[8]
Potassium Carbonate (K₂CO₃) ~10.3Good functional group tolerance and cost-effective.Often results in lower reaction rates compared to Cs₂CO₃ and K₃PO₄.[8]

Expert Insight: The physical properties of inorganic bases, such as particle size and shape, can significantly impact reaction outcomes, especially in large-scale reactions.[7] Grinding the base before use or adding celite can prevent clumping and improve reproducibility.[7] The rate of agitation is also crucial as dense inorganic bases can settle at the bottom of the reaction vessel.[7]

Organic Bases: A Homogeneous Approach

Soluble organic bases offer a solution to the heterogeneity issues encountered with inorganic bases, which can be particularly advantageous for flow chemistry applications.[9]

BasepKa of Conjugate AcidAdvantagesDisadvantages
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) ~13.5Good solubility in organic solvents, leading to homogeneous reaction mixtures.[7] Functional group tolerant.[9]Generally less efficient for the key deprotonation step compared to strong inorganic bases.[7][10][11][12] Can sometimes inhibit the catalyst.[13]
Sodium trimethylsilanolate (NaOTMS) ~11Moderate strength base that limits the decomposition of sensitive heteroarenes.[7][14]Not as widely applicable as stronger bases for all substrate combinations.

Expert Insight: Theoretical and experimental studies have shown that the efficacy of organic bases like DBU can be highly solvent-dependent.[10][11][12] In nonpolar solvents, the barrier for deprotonation by a neutral organic base is often prohibitively high.[10][11][12] In polar solvents, the organic base may complex with the palladium center, creating a stable resting state that hinders catalysis.[10][11][12]

Experimental Protocol: A General Procedure for Base Screening

To empirically determine the optimal base for a specific Buchwald-Hartwig amination, a systematic screening approach is recommended.

Materials:
  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Bases to be screened (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, DBU) (2.0 mmol)

  • Anhydrous solvent (e.g., toluene, dioxane) (5 mL)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Reaction vials with stir bars

Procedure:

Figure 2: Experimental Workflow for Base Screening in Buchwald-Hartwig Amination.

  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), palladium precatalyst (0.02 mmol), and ligand (0.04 mmol).

  • Inerting: Seal the vial with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (2.0 mmol) followed by the anhydrous solvent (5 mL) and finally the amine (1.2 mmol).

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product to determine the conversion and yield. If necessary, purify the product by column chromatography.

Trustworthiness of the Protocol: This protocol incorporates an inert atmosphere to protect the air-sensitive catalyst and reagents. The use of a precatalyst and defined ligand-to-metal ratio ensures reproducibility. Monitoring the reaction progress allows for the determination of reaction kinetics and identification of potential side reactions.

Conclusion and Future Outlook

The choice of base is a decisive factor in the outcome of a Buchwald-Hartwig amination. While strong bases like sodium tert-butoxide often deliver the highest reaction rates, their utility is limited by their incompatibility with sensitive functional groups. Weaker inorganic bases, such as cesium carbonate and potassium phosphate, offer a valuable compromise, enabling the coupling of a wider range of functionalized substrates. The development of homogeneous systems using soluble organic bases is a promising area of research, particularly for applications in continuous flow manufacturing. A thorough understanding of the interplay between the base, solvent, ligand, and substrates is paramount for the successful design and execution of this powerful C-N bond-forming reaction. As catalyst systems continue to evolve, the development of new bases that offer high reactivity, broad functional group tolerance, and excellent solubility will undoubtedly further expand the horizons of the Buchwald-Hartwig amination.

References
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). Retrieved from [Link]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P. O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF. (n.d.). Retrieved from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). Retrieved from [Link]

  • Table 3 Effect of various bases in the Buchwald coupling reaction a. (n.d.). Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023, April 3). YouTube. Retrieved from [Link]

  • Use of base metals in Buchwald-Hartwig coupling. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. (n.d.). Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). Retrieved from [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF. (n.d.). Retrieved from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Retrieved from [Link]

  • A general approach to the optimisation of Buchwald-Hartwig aminations. (n.d.). Retrieved from [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. (2019, July 9). Wiley Analytical Science. Retrieved from [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (n.d.). Retrieved from [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC. (n.d.). Retrieved from [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019, March 15). ACS Catalysis. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Request PDF. (n.d.). Retrieved from [Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. (n.d.). Synthesis Spotlight. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 1-(Benzyloxy)-4-bromo-2-methylbenzene and Its Isomers for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth analysis of the reactivity of 1-(benzyloxy)-4-bromo-2-methylbenzene compared to its structural isomers. Understanding the nuanced differences in their chemical behavior is paramount for researchers and drug development professionals in designing efficient synthetic routes and creating diverse molecular libraries. This guide will delve into the electronic and steric factors governing their reactivity in key synthetic transformations, supported by established chemical principles.

Introduction: The Subtle Influence of Substituent Positioning

This compound and its isomers are valuable building blocks in medicinal chemistry. The interplay of the electron-donating benzyloxy and methyl groups, along with the versatile bromo functionality, allows for a multitude of subsequent chemical modifications. However, the seemingly minor change in the substitution pattern on the benzene ring can have a profound impact on the molecule's reactivity, dictating the feasibility and outcome of synthetic steps. This guide will focus on three critical reactions in the drug discovery toolkit: Directed ortho-Lithiation-Borylation, Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.

The Isomers in Focus

For this comparative analysis, we will examine the reactivity of our primary molecule, This compound (Isomer A) , against three of its representative isomers:

  • Isomer A: this compound

  • Isomer B: 2-(Benzyloxy)-1-bromo-3-methylbenzene

  • Isomer C: 1-(Benzyloxy)-2-bromo-4-methylbenzene

  • Isomer D: 1-(Benzyloxy)-3-bromo-5-methylbenzene

Comparative Reactivity Analysis

Directed ortho-Lithiation-Borylation: A Tale of Directing Groups

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings.[1][2][3] The reaction is guided by a Directed Metalation Group (DMG), which coordinates to the organolithium reagent, facilitating deprotonation at the adjacent ortho position.[2][3] In our case, the oxygen atom of the benzyloxy group serves as an effective DMG.[1][4]

The efficiency and regioselectivity of lithiation are primarily dictated by the position of the DMG and the steric environment around the potential lithiation sites.

dot graph TD { A[Start: Isomer] --> B{Lithiation Site Prediction}; B --> C{Analysis of Directing Groups}; C --> D[Benzyloxy Group as Primary DMG]; B --> E{Steric Hindrance Assessment}; E --> F[Evaluation of Substituents Near Lithiation Site]; D & F --> G{Predicted Outcome}; }

Caption: Workflow for predicting the outcome of Directed ortho-Lithiation.

Reactivity Comparison:

IsomerStructurePredicted Lithiation Site(s)Rationale
A This compoundC3The benzyloxy group at C1 is the most powerful DMG, directing lithiation to the adjacent C2 or C6 positions. C2 is substituted with a methyl group, and C6 is unsubstituted. Therefore, lithiation is expected to occur regioselectively at C6.
B 2-(Benzyloxy)-1-bromo-3-methylbenzeneC6The benzyloxy group at C2 directs lithiation to the ortho positions C1 and C3. Both positions are blocked by bromo and methyl groups, respectively. Significant steric hindrance from the adjacent methyl and bromo groups may impede or prevent lithiation.
C 1-(Benzyloxy)-2-bromo-4-methylbenzeneC6The benzyloxy group at C1 directs lithiation to the ortho positions C2 and C6. The C2 position is blocked by the bromo group. Thus, lithiation is predicted to occur at C6.
D 1-(Benzyloxy)-3-bromo-5-methylbenzeneC2 and C6The benzyloxy group at C1 directs lithiation to the ortho positions C2 and C6. Both positions are sterically unhindered, likely leading to a mixture of lithiated products.

Expert Insights: Isomer A offers the most predictable and regioselective outcome for ortho-lithiation, making it a superior choice when a specific functionalization at the C6 position is desired. The steric congestion in Isomer B presents a significant challenge for this transformation.

Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination: The Impact of Sterics and Electronics at the C-Br Bond

The Suzuki-Miyaura coupling and Buchwald-Hartwig amination are cornerstone palladium-catalyzed cross-coupling reactions for C-C and C-N bond formation, respectively. The reactivity of the aryl bromide in these reactions is influenced by both electronic and steric factors.[5]

dot graph TD { A[Start: Isomer] --> B{Reaction at C-Br Bond}; B --> C{Electronic Effects Analysis}; C --> D[Influence of EDGs on Oxidative Addition]; B --> E{Steric Hindrance Evaluation}; E --> F[Assessment of Groups Ortho to Bromine]; D & F --> G{Predicted Reactivity}; }

Caption: Factors influencing the reactivity in cross-coupling reactions.

Reactivity Comparison:

IsomerStructurePredicted ReactivityRationale
A This compoundModerateThe bromine at C4 is flanked by a hydrogen and a meta methyl group, presenting moderate steric hindrance. The electron-donating benzyloxy and methyl groups slightly deactivate the aryl bromide towards oxidative addition.
B 2-(Benzyloxy)-1-bromo-3-methylbenzeneLowThe bromine at C1 is severely sterically hindered by the ortho benzyloxy and ortho methyl groups. This steric clash is expected to significantly retard the rate of oxidative addition to the palladium catalyst.
C 1-(Benzyloxy)-2-bromo-4-methylbenzeneLow to ModerateThe bromine at C2 is sterically encumbered by the adjacent benzyloxy group. While less hindered than Isomer B, the reaction is still likely to be slower than with Isomer A or D.
D 1-(Benzyloxy)-3-bromo-5-methylbenzeneHighThe bromine at C3 is flanked by two hydrogens, resulting in minimal steric hindrance. The meta positioning of the electron-donating groups has a less pronounced deactivating effect compared to ortho or para positions. This isomer is predicted to be the most reactive in cross-coupling reactions.

Expert Insights: For Suzuki-Miyaura and Buchwald-Hartwig reactions, Isomer D is the most promising candidate due to its low steric hindrance around the reactive C-Br bond. Conversely, the significant steric shielding in Isomer B makes it a challenging substrate for these transformations.

Experimental Protocols

To provide a practical context, here are detailed, self-validating protocols for the discussed reactions.

Protocol 1: Directed ortho-Lithiation-Borylation of this compound (Isomer A)

This protocol is designed to favor the regioselective formation of the boronic ester at the C6 position.

Materials:

  • This compound (Isomer A)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

  • Argon gas supply

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise over 15 minutes. The solution may turn a pale yellow color, indicating the formation of the aryllithium species. Stir for 1 hour at -78 °C.

  • Add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired boronic ester.

Causality and Validation: The use of a low temperature (-78 °C) is crucial to prevent side reactions and ensure the stability of the aryllithium intermediate. The slow addition of n-BuLi prevents localized heating. The reaction progress can be monitored by TLC to confirm the consumption of the starting material. The structure of the product should be confirmed by NMR spectroscopy to verify the regioselectivity of the borylation.

Protocol 2: Suzuki-Miyaura Coupling of 1-(Benzyloxy)-3-bromo-5-methylbenzene (Isomer D)

This protocol outlines a standard procedure for the cross-coupling of the most reactive isomer.

Materials:

  • 1-(Benzyloxy)-3-bromo-5-methylbenzene (Isomer D)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K3PO4) (2.0 eq)

  • Toluene

  • Water

  • Argon gas supply

Procedure:

  • To a Schlenk tube, add 1-(benzyloxy)-3-bromo-5-methylbenzene (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)2 (0.02 eq), SPhos (0.04 eq), and K3PO4 (2.0 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene and water (10:1 ratio).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over MgSO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the coupled product.

Causality and Validation: The choice of a bulky, electron-rich phosphine ligand like SPhos is often beneficial for promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[6] The use of a base is essential for the transmetalation step. The reaction is considered complete when the starting aryl bromide is no longer detectable. The identity and purity of the final product should be confirmed by NMR and mass spectrometry.

Conclusion

The reactivity of substituted bromobenzenes is a delicate interplay of electronic and steric effects. For drug development professionals, a thorough understanding of these principles is not just academic but a practical necessity for efficient and predictable synthesis.

  • For regioselective functionalization via directed ortho-lithiation , This compound (Isomer A) is the substrate of choice due to the predictable directing effect of the benzyloxy group and minimal steric hindrance at the target lithiation site.

  • For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, 1-(benzyloxy)-3-bromo-5-methylbenzene (Isomer D) exhibits superior reactivity due to the sterically unencumbered bromine atom.

Conversely, isomers with significant steric congestion around the reactive sites, such as 2-(benzyloxy)-1-bromo-3-methylbenzene (Isomer B) , are likely to be poor substrates for these transformations. This guide serves as a foundational tool for making informed decisions in the selection of building blocks, ultimately accelerating the drug discovery process.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. Available from: [Link]

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available from: [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Available from: [Link]

  • University of Rochester. Directed (ortho) Metallation. Available from: [Link]

  • Harvard University. ortho metalation - Andrew G Myers Research Group. Available from: [Link]

  • Wikipedia. Directed ortho metalation. Available from: [Link]

  • Baran Lab. Directed Metalation: A Survival Guide. Available from: [Link]

  • YouTube. Directed Ortho metalation (DOM), Part 2 (3 examples). Available from: [Link]

  • PubChem. 1-(Benzyloxy)-2-bromo-4-methylbenzene. Available from: [Link]

  • PubChem. 1-Bromo-3-(bromomethyl)-5-methylbenzene. Available from: [Link]

  • Home Sunshine Pharma. 2-(benzyloxy)-1-bromo-3-nitrobenzene CAS 688363-79-3. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

Sources

Purity analysis and characterization of synthesized compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Purity Analysis and Characterization of Synthesized Compounds

For researchers, scientists, and professionals in drug development, the synthesis of a new chemical entity is a significant milestone. However, synthesis is only the beginning of the journey. Rigorous analysis to confirm the identity, purity, and overall character of the synthesized compound is a critical, non-negotiable step. This guide provides an in-depth comparison of the essential analytical techniques employed for this purpose, offering insights into the causality behind experimental choices and presenting supporting data to inform your analytical strategy.

The Imperative of Purity Analysis

The purity of a synthesized compound directly impacts its physical, chemical, and biological properties. In the context of drug development, even minute impurities can alter a drug's efficacy, stability, and safety profile, potentially leading to adverse effects.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[2][3][4] Therefore, a multi-faceted analytical approach is essential to ensure the quality and safety of synthesized compounds.

A comprehensive characterization workflow typically involves a combination of chromatographic, spectroscopic, and other analytical techniques to build a complete profile of the compound. This guide will explore the core principles, applications, and comparative strengths of these methods.

A Strategic Approach to Compound Characterization

The selection of analytical techniques is guided by the properties of the synthesized compound and the specific questions being asked. A logical workflow ensures that the most informative data is gathered efficiently.

G cluster_0 Initial Assessment cluster_1 Structural Elucidation & Purity Screen cluster_2 Quantitative Purity & Impurity Profiling cluster_3 Confirmation & Final Characterization start Synthesized Compound physical_char Physical Characterization (Melting Point, Appearance) start->physical_char nmr NMR Spectroscopy (¹H, ¹³C) physical_char->nmr ms Mass Spectrometry nmr->ms ftir FTIR Spectroscopy ms->ftir hplc HPLC / UPLC ftir->hplc gc GC (for volatile compounds) hplc->gc elemental Elemental Analysis hplc->elemental thermal Thermal Analysis (DSC, TGA) elemental->thermal end Complete Characterization Profile thermal->end

Caption: A typical workflow for the characterization and purity analysis of a newly synthesized compound.

Chromatographic Techniques: The Gold Standard for Separation

Chromatography is paramount for separating a compound from any impurities, by-products, or starting materials.[5] High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity analysis.[1][6][7]

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] Its versatility and precision make it ideal for determining the purity of a wide range of compounds.[1][6][8]

Causality in HPLC Method Development: The choice of stationary phase, mobile phase composition, and detector is dictated by the physicochemical properties of the analyte. For non-polar compounds, reversed-phase HPLC with a C18 column is a common starting point. The mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol, is optimized to achieve good resolution between the main peak and any impurity peaks.

Experimental Protocol: Purity Determination by HPLC

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent to a known concentration (e.g., 1 mg/mL). The solvent should be compatible with the mobile phase.

  • Instrument Setup:

    • Column: Select an appropriate column (e.g., C18, 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Prepare the mobile phase (e.g., 60:40 Acetonitrile:Water). Degas the mobile phase to prevent air bubbles.

    • Flow Rate: Set a suitable flow rate (e.g., 1.0 mL/min).

    • Detector: Use a UV detector set to a wavelength where the compound has maximum absorbance.

    • Injection Volume: Set the injection volume (e.g., 10 µL).

  • Analysis:

    • Inject a blank (solvent) to ensure a clean baseline.

    • Inject the prepared sample solution.

    • Run the analysis for a sufficient time to allow all components to elute.

  • Data Processing:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the area percent purity: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopic methods provide information about the molecular structure, functional groups, and molecular weight of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic compounds.[5][9][10][11][12] It provides detailed information about the carbon-hydrogen framework of a molecule.[9] ¹H NMR gives information on the number of different types of protons and their neighboring protons, while ¹³C NMR provides information on the number of different types of carbon atoms. The absence of unexpected signals can be a strong indicator of purity.[13]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound.[14][15][16][17] The fragmentation pattern can also offer clues about the compound's structure.[14][18] When coupled with a chromatographic technique (e.g., LC-MS or GC-MS), it becomes a highly sensitive and specific tool for identifying and quantifying trace impurities.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[19][20][21][22] Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.[19][23] While not typically used for quantitative purity analysis, it is an excellent technique for confirming the presence of expected functional groups and the absence of impurities with distinct IR absorptions.

Physical and Thermal Characterization

Melting Point Analysis

For crystalline solids, the melting point is a quick and easy indicator of purity.[24][25][26][27] Pure crystalline compounds have a sharp and well-defined melting point range (typically 1-2°C).[25][28] The presence of impurities tends to lower and broaden the melting range.[24][25]

Elemental Analysis

Elemental analysis determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimental percentages are then compared to the theoretical values calculated from the proposed molecular formula.[29][30] A close correlation between the experimental and theoretical values provides strong evidence for the proposed empirical formula.[31][32][33]

Thermal Analysis (DSC & TGA)

Differential Scanning Calorimetry (DSC) can be used to determine the purity of highly crystalline substances.[34] Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as a function of temperature, providing information about its thermal stability and the presence of volatile components like residual solvents.

Comparative Analysis of Key Techniques

The following table provides a comparative overview of the most common techniques used for purity analysis and characterization.

TechniquePrinciplePrimary ApplicationAdvantagesLimitations
HPLC Differential partitioning between mobile and stationary phasesQuantitative purity analysis, impurity profilingHigh resolution, high sensitivity, applicable to a wide range of compoundsRequires method development, may not detect non-chromophoric impurities
NMR Nuclear spin transitions in a magnetic fieldStructural elucidation, purity assessmentProvides detailed structural information, inherently quantitativeLower sensitivity than MS, requires soluble samples
MS Measurement of mass-to-charge ratio of ionsMolecular weight determination, impurity identificationHigh sensitivity, can be coupled with chromatography (LC-MS, GC-MS)May not distinguish between isomers, fragmentation can be complex
FTIR Absorption of infrared radiation by molecular vibrationsFunctional group identificationFast, non-destructive, provides a unique fingerprintNot suitable for quantitative analysis, limited information on molecular structure
Melting Point Temperature of solid-to-liquid phase transitionPreliminary purity assessment for crystalline solidsSimple, fast, inexpensiveOnly applicable to crystalline solids, not very specific
Elemental Analysis Combustion of sample to determine elemental compositionDetermination of empirical formulaProvides fundamental composition dataDoes not provide structural information, requires pure sample

Conclusion

The comprehensive purity analysis and characterization of a synthesized compound is a multi-step process that relies on the synergistic use of various analytical techniques. A strategic workflow, beginning with initial physical characterization and spectroscopic screening, followed by rigorous chromatographic separation for quantitative purity assessment, and culminating in confirmatory analyses, is essential for ensuring the quality, safety, and efficacy of new chemical entities. The choice of techniques should always be guided by the specific properties of the compound and the ultimate application. By understanding the principles and comparative strengths of each method, researchers can design a robust analytical strategy that provides a complete and reliable profile of their synthesized compounds.

References

  • Melting Point Determination - ResolveMass Labor
  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts.
  • Why Is HPLC Ideal for Chemical Purity Testing? - Moravek.
  • Melting Point Matters: The Key to Purity, Identific
  • Fourier Transform Infrared Spectroscopy (FTIR)
  • Determining the Empirical Formula from an Elemental Analysis - ChemCollective.
  • What Is Mass Spectrometry Used For? - Hiden Analytical.
  • Essential Applications of HPLC in the Pharmaceutical Industry - NJ Labs.
  • Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo.
  • Mass spectrometry and a guide to interpreting mass spectra - Compound Interest.
  • Melting Point - Chemistry Online @ UTSC.
  • Revision Notes - Identifying purity using melting and boiling points | Experimental Techniques and Chemical Analysis | Chemistry - 0620 - Core | IGCSE | Sparkl.
  • Keys to Precise Compound Identification in Mass Spectrometry Techniques - Longdom Publishing.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews.
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  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • Mass Spectrometry in Analytical Chemistry: Methods and Applic
  • Understanding Pharmaceutical Purity, Assay, and Potency Assessment Through Liquid Chrom
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  • Understanding Mass Spectrometry for Organic Compound Analysis - Chemistry - HSCprep.
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  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma.
  • Guideline for Impurities in New Active Pharmaceuti- cal Ingredient.
  • What Is HPLC and Why Is It So Commonly Used for Pharmaceutical and Dietary Supplement QC Testing? - Vici Health Sciences.
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  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci.
  • Determination of Empirical Formula from Elemental Analysis D
  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTAT
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  • A Comparative Guide to Analytical Techniques for Purity Assessment of 7-Bromohept-2-yne - Benchchem.
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  • FTIR Spectroscopy for Functional Group Analysis | PDF - Scribd.
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  • Comparison of HPLC, TLC and Minicolumn for Measuring the Radiochemical Purity of 99Tcm-Q12 - PubMed.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzyloxy)-4-bromo-2-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-(Benzyloxy)-4-bromo-2-methylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.